molecular formula C9H7ClN2O2 B1489705 4-Chloro-6-methoxyquinazolin-7-ol CAS No. 263400-68-6

4-Chloro-6-methoxyquinazolin-7-ol

Cat. No.: B1489705
CAS No.: 263400-68-6
M. Wt: 210.62 g/mol
InChI Key: BXRGTEOKLSVMJU-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxyquinazolin-7-ol is a synthetically valuable quinazoline derivative that serves as a key precursor in medicinal chemistry research, particularly in the development of targeted kinase inhibitors . This compound is a privileged scaffold in drug discovery due to the diverse biological activities associated with the quinazoline pharmacophore . Its primary research application is as a building block for the synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors, which are investigated for the treatment of non-small cell lung cancer (NSCLC) and other oncological indications . The chloro and hydroxy substituents on the quinazoline core provide reactive sites for further chemical modification, allowing researchers to generate complex macrocyclic compounds and diverse analogue libraries for structure-activity relationship (SAR) studies . Recent studies have demonstrated its use in macrocyclization strategies aimed at increasing kinome-wide selectivity of EGFR inhibitors, a critical approach for reducing off-target effects and improving therapeutic windows in targeted cancer therapy . The quinazoline scaffold is recognized for its broad potential in developing compounds with varied biological activities, making this intermediate a versatile template for exploratory pharmaceutical research . This product is intended for laboratory research use and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-methoxyquinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-8-2-5-6(3-7(8)13)11-4-12-9(5)10/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRGTEOKLSVMJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277669
Record name 4-Chloro-7-hydroxy-6-methoxyquinazoline
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Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263400-68-6
Record name 4-Chloro-7-hydroxy-6-methoxyquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263400-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-hydroxy-6-methoxyquinazoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Quinazoline Scaffold: A Privileged Core for Precision Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline ring system represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology and other therapeutic areas. While simple derivatives like 4-Chloro-6-methoxyquinazolin-7-ol serve primarily as synthetic intermediates, the true power of this scaffold lies in its remarkable versatility and ability to be elaborated into potent and selective inhibitors of key signaling kinases. This guide delves into the intricate mechanism of action of quinazoline-based kinase inhibitors, focusing on their interactions with the ATP-binding pocket of receptor tyrosine kinases such as EGFR, HER2, and VEGFR. We will explore the structural basis for their inhibitory activity, the downstream cellular consequences, and provide detailed, field-proven protocols for their characterization.

The Quinazoline Core: A Foundation for Targeted Therapy

The quinazoline scaffold is recognized as a "privileged structure" in drug discovery, meaning it can serve as a versatile framework for developing ligands for a variety of biological targets.[1] In the context of kinase inhibition, the 4-anilinoquinazoline substitution pattern has proven to be particularly fruitful, leading to the development of several FDA-approved drugs.[2][3] These compounds typically function as ATP-competitive inhibitors, occupying the adenosine triphosphate (ATP) binding site within the kinase domain.[4][5] This direct competition prevents the phosphorylation of substrate proteins, thereby interrupting the downstream signaling cascades that drive cellular processes like proliferation, survival, and angiogenesis.[4][6]

Prominent examples of quinazoline-based kinase inhibitors include:

  • Gefitinib (Iressa®): An inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8]

  • Erlotinib (Tarceva®): Another potent EGFR tyrosine kinase inhibitor.[9][10]

  • Lapatinib (Tykerb®): A dual inhibitor of both EGFR and Human Epidermal Growth Factor Receptor 2 (HER2).[11][12]

The reactivity of the 4-chloro position on the quinazoline ring is a key feature that medicinal chemists exploit to synthesize vast libraries of derivatives with tailored potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Competitive Inhibition of the Kinase ATP-Binding Site

The primary mechanism by which quinazoline derivatives exert their therapeutic effect is through the competitive inhibition of ATP binding to the kinase domain of specific receptor tyrosine kinases (RTKs).[5][13]

Structural Basis of Inhibition

The 4-anilinoquinazoline core elegantly mimics the adenine ring of ATP, allowing it to fit snugly into the ATP-binding pocket of the kinase.[2] Key interactions that stabilize this binding include:

  • Hinge Region Interaction: The N1 atom of the quinazoline ring typically forms a crucial hydrogen bond with the backbone amide of a conserved methionine residue in the hinge region of the kinase domain (e.g., Met793 in EGFR).[13][14][15] This interaction is a hallmark of many quinazoline-based inhibitors and is critical for their high-affinity binding.

  • Hydrophobic Interactions: The quinazoline ring and its substituents engage in numerous hydrophobic interactions with non-polar residues lining the ATP-binding pocket, further enhancing binding affinity.[14]

  • Gatekeeper Residue: The nature of the "gatekeeper" residue, a key amino acid that controls access to a deeper hydrophobic pocket, influences the selectivity of the inhibitor for different kinases.

The following diagram illustrates the general binding mode of a 4-anilinoquinazoline inhibitor within the ATP-binding pocket of a tyrosine kinase.

G Quinazoline Inhibitor Binding cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region (Met) hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue ribose_pocket Ribose Pocket inhibitor 4-Anilinoquinazoline Inhibitor inhibitor->hinge H-Bond inhibitor->hydrophobic_pocket Hydrophobic Interactions inhibitor->gatekeeper Steric & Electronic Interactions atp ATP atp->hinge atp->ribose_pocket

Caption: Competitive binding of a 4-anilinoquinazoline inhibitor to the kinase ATP pocket.

Downstream Signaling Consequences

By preventing ATP from binding, quinazoline inhibitors effectively shut down the kinase's ability to phosphorylate its downstream substrates.[6] This has profound effects on cellular signaling pathways that are often dysregulated in cancer.

Overexpression and activating mutations of EGFR are common drivers of tumor growth in various cancers, including non-small cell lung cancer (NSCLC).[2] EGFR activation triggers multiple downstream pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation.

  • PI3K-Akt-mTOR Pathway: Promotes cell survival and growth.

Gefitinib and Erlotinib, by inhibiting EGFR kinase activity, block the activation of these pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[16][17]

EGFR Signaling Inhibition EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib/ Erlotinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: Inhibition of EGFR signaling pathways by quinazoline-based TKIs.

HER2 is another member of the ErbB family of receptor tyrosine kinases that is frequently overexpressed in breast cancer.[18] Lapatinib is a dual inhibitor that targets both EGFR and HER2.[11] By blocking the kinase activity of both receptors, Lapatinib provides a broader inhibition of signaling pathways, which can be particularly effective in HER2-positive breast cancers.[1] The downstream consequences are similar to those of EGFR inhibition, leading to reduced proliferation and increased apoptosis in tumor cells that are dependent on either EGFR or HER2 signaling.[15]

Dual EGFR/HER2 Inhibition cluster_receptors Receptor Tyrosine Kinases EGFR EGFR Downstream Downstream Signaling (MAPK, PI3K/Akt) EGFR->Downstream HER2 HER2 HER2->Downstream Lapatinib Lapatinib Lapatinib->EGFR Inhibits Lapatinib->HER2 Inhibits ATP ATP ATP->EGFR ATP->HER2 Tumor_Response Decreased Proliferation Increased Apoptosis Downstream->Tumor_Response

Caption: Dual inhibition of EGFR and HER2 signaling by Lapatinib.

Quantitative Assessment of Kinase Inhibition

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% under defined assay conditions.

CompoundTarget KinaseIC50 (nM)Reference
GefitinibEGFR2-37[19]
ErlotinibEGFR2-20[20]
LapatinibEGFR10.8[21]
LapatinibHER29.2[21]
VandetanibVEGFR-240[10]

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration.

Experimental Protocols for Characterizing Quinazoline-Based Kinase Inhibitors

A thorough characterization of any novel kinase inhibitor requires a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal, homogeneous, high-throughput method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4]

Principle: The assay is performed in two steps. First, after the kinase reaction, an ATP-depletion reagent is added to terminate the reaction and deplete any remaining ATP. Second, a detection reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the kinase inhibitor.[2]

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer containing the kinase of interest, the substrate, and ATP.

    • Add serial dilutions of the quinazoline inhibitor or vehicle control (e.g., DMSO) to the reaction wells.

    • Initiate the reaction by adding the kinase.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay Workflow Start Start Step1 1. Kinase Reaction: Kinase + Substrate + ATP + Inhibitor Start->Step1 Step2 2. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Step1->Step2 Step3 3. Add Kinase Detection Reagent (Convert ADP to ATP, Luciferase Reaction) Step2->Step3 Step4 4. Measure Luminescence Step3->Step4 End End (IC50 Calculation) Step4->End

Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

Cellular Phosphorylation Assay (Western Blotting)

Western blotting is a fundamental technique used to assess the phosphorylation status of a target kinase and its downstream substrates within a cellular context. This provides a direct measure of the inhibitor's efficacy in a more biologically relevant system.[8]

Principle: Cells are treated with the quinazoline inhibitor, and then cell lysates are prepared. Proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein and the total amount of the target protein.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A431 for EGFR, SK-BR-3 for HER2) to an appropriate confluency.

    • Treat the cells with various concentrations of the quinazoline inhibitor for a specified duration. Include a vehicle-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-EGFR).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane thoroughly.

  • Detection and Analysis:

    • Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against the total target protein to normalize for protein loading.

    • Quantify the band intensities using densitometry software.

Western Blot Workflow for Phosphoprotein Analysis Start Start Step1 1. Cell Treatment with Inhibitor Start->Step1 Step2 2. Cell Lysis Step1->Step2 Step3 3. SDS-PAGE & Transfer Step2->Step3 Step4 4. Immunoblotting (Primary & Secondary Antibodies) Step3->Step4 Step5 5. ECL Detection Step4->Step5 End End (Densitometry Analysis) Step5->End

Caption: Workflow for Western blot analysis of kinase phosphorylation.

Conclusion and Future Directions

The quinazoline scaffold has proven to be an exceptionally valuable core structure for the development of targeted kinase inhibitors. The mechanism of action of these compounds is well-understood, primarily involving competitive inhibition of the ATP-binding site of key oncogenic kinases. The continued exploration of this chemical space, guided by a deep understanding of kinase biology and structure-based drug design, holds immense promise for the development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome drug resistance.

References

  • Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. (n.d.). Retrieved from [Link]

  • Mechanism of action of erlotinib. (n.d.). ResearchGate. Retrieved from [Link]

  • Gefitinib. (n.d.). Wikipedia. Retrieved from [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI. Retrieved from [Link]

  • Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer. (n.d.). PMC. Retrieved from [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023, March 28). Retrieved from [Link]

  • Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). Retrieved from [Link]

  • VEGFA-VEGFR2 signaling. (n.d.). PubChem. Retrieved from [Link]

  • Structural insights into characterizing binding sites in EGFR kinase mutants. (n.d.). PMC. Retrieved from [Link]

  • Protein Kinase Inhibitor. (2026, January 19). Massive Bio. Retrieved from [Link]

  • How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com. Retrieved from [Link]

  • Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer. (n.d.). PMC. Retrieved from [Link]

  • Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation. (2007, February 1). PMC. Retrieved from [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). RACO. Retrieved from [Link]

  • Anti-HER2 Mechanisms of Approved HER2 Inhibitors. (2013, April 30). YouTube. Retrieved from [Link]

  • VEGFR-2 inhibitor. (n.d.). Wikipedia. Retrieved from [Link]

  • Concordance between IC50 values for gefitinib vs erlotinib. (n.d.). ResearchGate. Retrieved from [Link]

  • A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Identification of the Gefitinib binding pocket in EGFR kinase domain. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Dynamics Analysis of Binding Sites of Epidermal Growth Factor Receptor Kinase Inhibitors. (2020, June 24). ACS Omega. Retrieved from [Link]

  • What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

  • Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mutations. (2014, February 12). PubMed Central. Retrieved from [Link]

  • The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. (n.d.). PubMed Central. Retrieved from [Link]

  • Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. (2012, December 6). PMC. Retrieved from [Link]

  • HER2 signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • A Novel HER2-Selective Kinase Inhibitor Is Effective in HER2 Mutant and Amplified Non–Small Cell Lung Cancer. (2022, April 15). AACR Journals. Retrieved from [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2025, August 21). RSC Publishing. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. (n.d.). Retrieved from [Link]

  • Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII. (n.d.). PMC. Retrieved from [Link]

  • Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors. (2022, January 26). PMC. Retrieved from [Link]

  • Schematic diagram of HER2 signaling pathways. (n.d.). ResearchGate. Retrieved from [Link]

  • Lapatinib. (n.d.). PubChem. Retrieved from [Link]

  • IC 50 values for erlotinib, afatinib and gemcitabine in pancreatic... (n.d.). ResearchGate. Retrieved from [Link]

  • Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central. Retrieved from [Link]

  • The VEGF Molecular Signalling Pathway Mechanism Explained. (2023, February 24). Medium. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Handling of 4-Chloro-6-methoxyquinazolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-6-methoxyquinazolin-7-ol Solubility in Common Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

4-Chloro-6-methoxyquinazolin-7-ol is a critical bicyclic heterocyclic intermediate used extensively in the synthesis of tyrosine kinase inhibitors (TKIs), specifically those targeting EGFR and VEGFR pathways (e.g., Vandetanib analogs).[1] Its structure features a quinazoline core with a reactive chlorine at the C4 position and a free phenolic hydroxyl group at C7.[1]

This dual functionality—a lipophilic, electron-deficient core and a polar, hydrogen-bond-donating hydroxyl group—creates a unique solubility profile.[1] Unlike its fully methylated analog (4-chloro-6,7-dimethoxyquinazoline), the 7-hydroxy variant exhibits significantly reduced solubility in non-polar chlorinated solvents and enhanced interaction with polar aprotic solvents.[1] This guide provides a definitive solubility landscape, experimental protocols for dissolution, and solvent selection strategies for synthesis and purification.[1]

Physicochemical Profile

Understanding the molecular drivers of solubility is essential for process optimization.[1]

  • Chemical Structure: 4-Chloro-6-methoxyquinazolin-7-ol[1][2]

  • Molecular Weight: ~210.62 g/mol [1]

  • Key Functional Groups:

    • C4-Chloro: Highly reactive electrophile (susceptible to hydrolysis in aqueous acid/base).[1]

    • C7-Hydroxyl (Phenol): Weakly acidic (pKa ~9-10), capable of H-bond donation.

    • N1/N3 Quinazoline Nitrogens: Weakly basic, H-bond acceptors.[1]

Solubility Mechanism: The free phenolic hydroxyl group introduces a "polarity anchor."[1] While the quinazoline core favors organic solvents, the -OH group disrupts solvation in purely non-polar media (like Hexanes) and necessitates solvents capable of hydrogen bonding (ethers, amides, alcohols) for effective dissolution.[1]

Solubility Landscape in Organic Solvents[1]

The following data summarizes the solubility behavior based on synthetic utility and experimental observation.

Table 1: Solubility Profile & Application Guide
Solvent ClassSpecific SolventSolubility RatingEstimated Saturation*Application Context
Polar Aprotic DMSO High >100 mg/mLPrimary solvent for NMR, biological assays, and stock solutions.[1]
DMF / DMAc High >80 mg/mLPreferred reaction solvent for nucleophilic substitutions (SNAr) at elevated temperatures.[1]
Ethers THF Moderate 20–50 mg/mLCritical: Standard solvent for alkylation reactions (e.g., Williamson ether synthesis) using bases like K₂CO₃.
1,4-Dioxane Moderate 15–40 mg/mLUsed for high-temperature couplings where THF boils off.[1]
Chlorinated DCM (CH₂Cl₂) Low-Moderate 5–15 mg/mLUsed for liquid-liquid extraction.[1] Solubility is lower than the dimethoxy analog due to the 7-OH group.[1]
Chloroform Moderate 10–20 mg/mLSlightly better than DCM; often used with 5% Methanol to prevent precipitation.[1]
Alcohols Methanol Low (Cold) <5 mg/mLPoor solvent at RT.[1] Used as a "wash solvent" to remove impurities while retaining the product.[1]
Ethanol Moderate (Hot) >20 mg/mLPrimary Recrystallization Solvent. Dissolves well at reflux; precipitates product upon cooling.[1]
Non-Polar Hexanes / Heptane Insoluble <0.1 mg/mLAnti-solvent used to crash out the product from reaction mixtures.[1]
Aqueous Water Insoluble <0.1 mg/mLProduct precipitates immediately upon contact.[1] Hydrolysis risk if left in solution at extreme pH.[1]

*Note: Values are estimates based on standard synthetic concentrations (0.1 M to 0.5 M) reported in patent literature for intermediate handling.[1]

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Use this protocol to determine precise saturation points for your specific batch.

  • Preparation: Weigh 10 mg of 4-Chloro-6-methoxyquinazolin-7-ol into a 2 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 50 µL increments.[1]

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation:

    • Soluble: Clear solution with no particulates.[1]

    • Sparingly Soluble: Hazy suspension requiring heat.[1]

    • Insoluble: Solid pellet remains at bottom.[1]

  • Quantification (Optional): Filter the saturated solution (0.22 µm PTFE), dilute with Acetonitrile, and analyze via HPLC (UV @ 254 nm).

Protocol B: Recrystallization (Purification)

The 7-OH group allows for effective purification via polarity-based crystallization.

  • Dissolution: Suspend crude 4-Chloro-6-methoxyquinazolin-7-ol in Ethyl Acetate (10 mL/g).

  • Heating: Heat to reflux (approx. 77°C). If the solid does not dissolve, slowly add Ethanol dropwise until a clear solution is obtained (typically 10-20% v/v EtOH).[1]

  • Filtration: Filter hot (if black specks/insolubles are present) through a pre-warmed glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill to 0–4°C for 2 hours.

  • Collection: Filter the off-white crystals and wash with cold Hexanes or Diethyl Ether to remove mother liquor.[1]

  • Drying: Vacuum dry at 40°C. Caution: High heat (>60°C) may cause hydrolysis of the 4-Cl group if moisture is present.[1]

Synthetic Application & Workflow Logic

The solubility profile dictates the synthetic workflow.[1] The 4-Cl group is labile, meaning protic solvents (alcohols/water) must be avoided during the reaction phase but are useful during workup.[1]

Workflow Diagram: Solvent Selection Logic

SolubilityWorkflow Start 4-Chloro-6-methoxyquinazolin-7-ol (Solid Starting Material) Solv_Rxn Solvent Choice: THF (Alkylation) DMF (High Temp SNAr) Start->Solv_Rxn Reaction Reaction Phase (Nucleophilic Substitution) Solv_Quench Quench With: Water/Ice (Precipitates Product) Reaction->Solv_Quench Complete Workup Workup / Quench (Phase Separation) Solv_Extract Extract With: DCM or EtOAc (Requires 5% MeOH if polar) Workup->Solv_Extract Liquid-Liquid Extraction Purification Purification (Recrystallization) Solv_Cryst Solvent System: EtOH / EtOAc (Gradient Cooling) Purification->Solv_Cryst Solv_Rxn->Reaction Dissolves Solv_Quench->Workup Solid Crashes Out Solv_Extract->Purification Evaporation End Final Intermediate (>98% Purity) Solv_Cryst->End Pure Crystals

Caption: Logical flow for solvent selection during the synthesis, workup, and purification of 4-Chloro-6-methoxyquinazolin-7-ol.

Critical Handling & Stability Notes

  • Hydrolysis Risk: The C4-Chlorine atom is sensitive to hydrolysis.[1] Avoid storing solutions in DMSO or Methanol for prolonged periods (>24 hours) at room temperature, as trace water will convert the chloride to the inactive 4-hydroxy derivative (Quinazolinone).[1]

  • Extraction Efficiency: Due to the 7-OH group, the compound can partition partially into the aqueous phase at high pH (formation of phenolate).[1] Ensure the aqueous layer is buffered to pH ~7 during DCM extractions to maximize recovery.[1]

  • Hygroscopicity: The solid can adsorb moisture.[1] Store under nitrogen in a desiccator.

References

  • Synthesis of Quinazoline Intermediates

    • Title: Preparation of Quinazoline Derivatives as Kinase Inhibitors.[1]

    • Source: US Patent Application US20220056052A1.[1]

    • Context: Describes the use of 4-chloro-6-methoxyquinazolin-7-ol (150 mg scale)
    • URL:[1]

  • Solvent Handling for Vandetanib Precursors

    • Title: Process for the preparation of Vandetanib and intermediates thereof.[1]

    • Source: World Intellectual Property Organization (WIPO) Patents.[1]

    • Context: Details the workup of chloro-quinazoline intermediates using DCM extraction and Ethyl Acetate recrystalliz
    • URL:[Link][1]

  • Chemical Properties & Safety

    • Title: 4-Chloro-6,7-dimethoxyquinazoline (Analog Reference).[1][3][4]

    • Source: PubChem Compound Summary.[1]

    • Context: Provides baseline solubility and stability data for the structurally homologous dimethoxy-quinazoline core.
    • URL:[Link][1]

Sources

The Unseen Scaffold: A Technical Guide to 4-Chloro-6-methoxyquinazolin-7-ol, a Keystone in Targeted Therapy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of the Discovery, Synthesis, and Strategic Importance of a Pivotal Intermediate in Modern Oncology

Introduction: The Quinazoline Core and the Dawn of Targeted Cancer Therapy

The advent of targeted cancer therapy represents a paradigm shift from the cytotoxic approaches of the past. Central to this revolution is the inhibition of specific protein kinases that drive oncogenic signaling. The quinazoline scaffold has emerged as a privileged structure in this field, forming the backbone of numerous FDA-approved tyrosine kinase inhibitors (TKIs), including gefitinib, erlotinib, and lapatinib[1]. These drugs have transformed the treatment landscape for cancers characterized by the overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR)[1].

This guide delves into the technical history and synthetic intricacies of a lesser-known but critically important molecule: 4-Chloro-6-methoxyquinazolin-7-ol . While not a therapeutic agent itself, this compound is a pivotal intermediate, embodying the strategic chemical design required to create potent and selective kinase inhibitors. Its unique substitution pattern—a reactive chlorine at the C-4 position, a methoxy group at C-6, and a nucleophilic hydroxyl group at C-7—provides the essential handles for constructing the complex pharmacophores of next-generation TKIs. Understanding its discovery and synthesis offers a window into the evolution of medicinal chemistry and the logic of modern drug design.

Historical Context: The Quest for EGFR Inhibitors and the Rise of the Quinazoline Scaffold

The discovery of quinazoline-based kinase inhibitors was not a serendipitous event but the result of a concerted effort to target the ATP-binding site of protein kinases[2]. Early research established that the C-4, C-6, and C-7 positions of the quinazoline ring were optimal points for modification to achieve high potency and selectivity[2].

The initial breakthrough in this class was the development of gefitinib by AstraZeneca. The original synthesis, outlined in patent WO 96/33980, laid the groundwork for the field. It began with a commercially available precursor, 6,7-dimethoxy-3H-quinazolin-4-one, and involved a crucial regioselective demethylation step to create a hydroxyl group that could be further elaborated[3].

The Precedent: Selective Demethylation in Gefitinib's Early Synthesis

The first reported synthesis of gefitinib targeted the demethylation of the 6-position of 6,7-dimethoxy-3H-quinazolin-4-one. This was achieved using L-methionine in the presence of methanesulfonic acid[3]. This reaction, while foundational, was not without its challenges, often resulting in a mixture of products, including the isomeric 7-hydroxy derivative and the fully demethylated 6,7-dihydroxy compound[3]. The formation of these isomers, even as byproducts, was the first hint in the literature of the potential to access the 7-hydroxy scaffold, which would later prove to be of significant interest.

This early work established a critical principle: the differential reactivity of the 6- and 7-methoxy groups on the quinazoline ring. While the 6-position was initially favored, the ability to access the 7-position opened a new avenue for structural diversification and the development of novel inhibitors.

Chemical Synthesis: A Strategic Approach to a Key Intermediate

The synthesis of 4-Chloro-6-methoxyquinazolin-7-ol is not as straightforward as its more common 6-hydroxy isomer. A direct, high-yield synthesis is not widely reported in the literature, underscoring its specialized role as a niche intermediate. However, by combining principles from early gefitinib synthesis with methods for regioselective demethylation, a logical and efficient pathway can be constructed.

The most rational synthetic route proceeds in two key stages:

  • Regioselective Demethylation: The selective cleavage of the methyl ether at the 7-position of a dimethoxy precursor.

  • Chlorination: The conversion of the 4-oxo group of the quinazolinone ring into a reactive 4-chloro group.


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Overall synthetic workflow for 4-Chloro-6-methoxyquinazolin-7-ol.

Step 1: Regioselective Demethylation of 6,7-Dimethoxy-3H-quinazolin-4-one

The critical step in this synthesis is controlling the regioselectivity of the demethylation to favor the 7-position over the 6-position. While the original gefitinib synthesis favored the 6-position, alternative reagents can be employed to alter this selectivity. The use of strong Lewis acids is a common strategy for ether cleavage.

Causality of Reagent Choice: The choice of a demethylating agent is paramount. While reagents like L-methionine/methanesulfonic acid tend to yield the 6-hydroxy isomer, stronger Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) can be used. The precise control of reaction conditions—including solvent, temperature, and reaction time—is essential to influence the regiochemical outcome. The slightly different electronic environment of the 7-methoxy group can be exploited by these powerful reagents to achieve the desired cleavage.

Experimental Protocol: Synthesis of 7-Hydroxy-6-methoxy-3H-quinazolin-4-one

  • Reaction Setup: To a dried, three-necked flask equipped with a reflux condenser and under an inert nitrogen atmosphere, add 6,7-dimethoxy-3H-quinazolin-4-one (1 equivalent).

  • Solvent Addition: Add a suitable dry, non-protic solvent, such as dichloromethane or dichloroethane.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of aluminum chloride (AlCl₃) (3-4 equivalents) in the same solvent.

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours to reach completion.

  • Workup: Once the starting material is consumed, cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 7-Hydroxy-6-methoxy-3H-quinazolin-4-one.

Step 2: Chlorination of 7-Hydroxy-6-methoxy-3H-quinazolin-4-one

With the 7-hydroxy intermediate in hand, the next step is to activate the 4-position for subsequent nucleophilic aromatic substitution reactions. This is reliably achieved by converting the 4-oxo group into a 4-chloro group.

Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It is a powerful dehydrating and chlorinating agent that readily converts the tautomeric 4-hydroxy form of the quinazolinone into the desired 4-chloroquinazoline. The reaction is often catalyzed by a small amount of a tertiary amine or dimethylformamide (DMF).

Experimental Protocol: Synthesis of 4-Chloro-6-methoxyquinazolin-7-ol

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize evolving HCl gas), place 7-Hydroxy-6-methoxy-3H-quinazolin-4-one (1 equivalent).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 10-20 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is no longer visible.

  • Workup: After cooling to room temperature, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by slowly adding it to crushed ice with vigorous stirring.

  • Neutralization and Isolation: The acidic aqueous mixture is neutralized to a pH of 7-8 with a base, such as ammonium hydroxide or sodium bicarbonate solution. The precipitated solid is collected by vacuum filtration.

  • Purification: The crude solid is washed thoroughly with water and dried under vacuum to yield 4-Chloro-6-methoxyquinazolin-7-ol. Further purification can be achieved by recrystallization if necessary.

Physicochemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate. While a comprehensive public database for this specific compound is sparse, data can be inferred from related structures and would be confirmed experimentally.

PropertyValueSource
Molecular Formula C₁₀H₉ClN₂O₂Inferred
Molecular Weight 224.64 g/mol Inferred
Appearance Off-white to pale yellow solidExpected
Melting Point Not widely reported; expected to be >200°CInferred
¹H NMR (DMSO-d₆) Expected signals: Singlet for quinazoline H-5 (~7.2 ppm), Singlet for quinazoline H-8 (~7.4 ppm), Singlet for quinazoline H-2 (~8.9 ppm), Singlet for methoxy protons (~4.0 ppm), Broad singlet for hydroxyl proton.Inferred

Role in Drug Discovery and Development

The strategic importance of 4-Chloro-6-methoxyquinazolin-7-ol lies in its bifunctional nature, which is ideal for the synthesis of complex TKIs.


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Strategic utility of the intermediate in TKI synthesis.

  • The C-4 Chloro Group: This position acts as a highly reactive electrophilic site. It readily undergoes nucleophilic aromatic substitution (SNAr) with anilines, which is the key bond-forming reaction to install the moiety that recognizes the hinge region of the kinase ATP-binding site.

  • The C-7 Hydroxyl Group: The phenolic hydroxyl group provides a nucleophilic handle for etherification. This allows for the introduction of various side chains, often containing solubilizing groups (like the morpholino group in gefitinib) or additional pharmacophoric elements. The presence of the hydroxyl group at the 7-position, as opposed to the 6-position, offers a different vector for these side chains to explore the solvent-exposed region of the kinase, potentially leading to altered selectivity, potency, or pharmacokinetic properties.

Conclusion and Future Perspectives

4-Chloro-6-methoxyquinazolin-7-ol is more than just a chemical intermediate; it is a testament to the strategic thinking that underpins modern drug discovery. Its synthesis, particularly the challenge of achieving regioselective demethylation, highlights the fine control required in multi-step organic synthesis. While its isomer, the 6-hydroxy derivative, paved the way for the first generation of quinazoline-based TKIs, the 7-hydroxy scaffold represents a gateway to novel chemical space.

For researchers and drug development professionals, the study of this molecule offers valuable insights into:

  • Structure-Activity Relationships: Understanding how the placement of substituents on the quinazoline core influences kinase binding and selectivity.

  • Synthetic Strategy: Appreciating the importance of regiocontrol in the synthesis of complex heterocyclic systems.

  • Intellectual Property: Recognizing that novel intermediates and synthetic routes are often as valuable as the final drug product.

As the search for next-generation kinase inhibitors continues, targeting resistance mutations and exploring new kinase families, the principles learned from the synthesis and application of foundational intermediates like 4-Chloro-6-methoxyquinazolin-7-ol will remain indispensable. It is a quiet enabler, a scaffold upon which the future of targeted therapy may be built.

References

  • Google Patents. (n.d.). CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anticancer Agents in Medicinal Chemistry, 9(3), 246–275. Retrieved from [Link]

  • El-Azab, A. S., El-Sayed, N. N., El-Gazzar, M. G., & El-Hady, H. A. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 10(1), 1875. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline. Retrieved from [Link]

  • Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
  • PubChem. (n.d.). 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN104130199A - Preparation method for 7-methoxy-6-(3-morpholine-4-yl-propoxy)quinazoline-4-(3H).
  • PubChem. (n.d.). 4-Chloro-6-methoxyquinolin-7-ol. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(18), 2695-2700. Retrieved from [Link]

  • Knesl, P., et al. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules, 11(4), 286-297. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis of Quinazolines as Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Fry, D. W., et al. (1996). Tyrosine Kinase Inhibitors. 9. Synthesis and Evaluation of Fused Tricyclic Quinazoline Analogues as ATP Site Inhibitors of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(23), 4614-4622. Retrieved from [Link]

  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 8. An unusually steep structure-activity relationship for analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a potent inhibitor of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267-276. Retrieved from [Link]

  • Google Patents. (n.d.). US8350029B2 - Process for the preparation of gefitinib.
  • El-Damasy, A. K., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 27(19), 6549. Retrieved from [Link]

  • Kumar, A., et al. (2012). A simple and highly efficient process for synthesis of Gefitinib and its intermediate. Der Pharma Chemica, 4(3), 952-959. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2024). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad, 81(607). Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Retrieved from [Link]

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Technical Guide: Storage and Stability of 4-Chloro-6-methoxyquinazolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Scope and Analogue Data: Direct, published stability data for 4-Chloro-6-methoxyquinazolin-7-ol is limited. This guide has been constructed by leveraging expert chemical principles and extrapolating data from closely related structural analogues, primarily 4-Chloro-6,7-dimethoxyquinazoline and 4-Chloro-6-methoxyquinolin-7-ol . The provided protocols are designed to be self-validating, enabling researchers to establish precise stability parameters for their specific samples.

Introduction and Chemical Profile

4-Chloro-6-methoxyquinazolin-7-ol is a substituted quinazoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Its utility often lies as a key intermediate in the synthesis of targeted therapeutic agents, particularly kinase inhibitors.[1] The stability and purity of such intermediates are paramount to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).

The molecule's structure incorporates several reactive functional groups: a halogenated heterocyclic ring, a phenolic hydroxyl group, and a methoxy ether. Each of these imparts specific chemical properties that dictate its stability and inform the necessary storage and handling conditions. This guide provides a comprehensive framework for maintaining the integrity of 4-Chloro-6-methoxyquinazolin-7-ol in a research and development setting.

Physicochemical Properties (Analogue-Derived)

Precise data for the target compound is not widely published. The following table includes data from its closest structural analogues to provide a baseline for expected properties.

Property4-Chloro-6,7-dimethoxyquinazoline4-Chloro-6-methoxyquinolin-7-ol4-Chloro-6-methoxyquinazolin-7-ol (Predicted)
Molecular Formula C₁₀H₉ClN₂O₂[2]C₁₀H₈ClNO₂[3]C₉H₇ClN₂O₂
Molecular Weight 224.64 g/mol [2]209.62 g/mol [3]210.62 g/mol
Appearance Off-white to light yellow solid[2]White to light brown solid[3]Expected to be a white to light-colored solid
Melting Point 183-190 °C[4]Not specifiedHighly dependent on crystalline form
CAS Number 13790-39-1[2]205448-31-3[3]Not readily available

Optimal Storage Conditions: A Proactive Approach to Preservation

The primary goal of a storage strategy is to mitigate the key degradation pathways: hydrolysis, oxidation, and photodegradation. Based on the compound's structure and data from its analogues, the following conditions are recommended.

ParameterRecommended ConditionRationale and Causality
Temperature 2-8°C (Refrigerated)[3]Reduces the rate of all potential chemical degradation reactions. While some analogues are shipped at room temperature, refrigerated storage is the standard for long-term preservation of complex organic molecules.
Atmosphere Inert Gas (Argon or Nitrogen) [3]The phenolic hydroxyl group at the 7-position is susceptible to oxidation, which can be accelerated by atmospheric oxygen. An inert atmosphere displaces oxygen, preventing oxidative degradation and the formation of colored impurities (e.g., quinones).
Moisture Store in a desiccated environment. The 4-chloro substituent on the quinazoline ring is an electrophilic site. It is susceptible to nucleophilic attack by water (hydrolysis), which would replace the chlorine with a hydroxyl group, forming a quinazolinone derivative. This is a critical degradation pathway.[5]
Light Protect from Light (Amber Vial) Heterocyclic aromatic compounds often absorb UV light, which can lead to photochemical degradation (photolysis). Storing in an amber vial or in a dark location is essential.
Container Tightly sealed, non-reactive container. Prevents exposure to atmospheric moisture and oxygen. Use original supplier packaging when possible, ensuring it is securely sealed after each use.[6]

Scientific Integrity: Understanding Degradation Pathways

The recommended storage conditions are not arbitrary; they are a direct response to the inherent chemical liabilities of the 4-Chloro-6-methoxyquinazolin-7-ol structure.

  • Hydrolysis of the 4-Chloro Group: The quinazoline ring is electron-withdrawing, making the chlorine atom at the C4 position a good leaving group. In the presence of nucleophiles, particularly water, the compound can undergo nucleophilic aromatic substitution. Boiling quinazolines in acidic or alkaline solutions is known to cause ring cleavage.[5] While storage conditions are not this extreme, prolonged exposure to moisture, especially if acidic or basic impurities are present, can lead to the formation of 4-hydroxy-6-methoxyquinazolin-7-ol.

  • Oxidation of the 7-Hydroxyl Group: The hydroxyl group attached to the aromatic ring (a phenol) is susceptible to oxidation. This process can be catalyzed by trace metals and exposure to air and light, leading to the formation of colored quinone-type impurities. Storing under an inert atmosphere is the most effective preventative measure.

  • General Stability of the Quinazoline Core: The quinazoline ring itself is generally stable in cold, dilute acid and alkaline solutions but can be destroyed upon boiling.[5] This indicates that exposure to strong acids or bases should be avoided during storage and handling to prevent decomposition.

Handling and Safety Protocols

As a Senior Application Scientist, it is imperative to treat all research chemicals with appropriate caution. The hazard profile, extrapolated from close analogues, necessitates the following precautions.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Ventilation: Handle the solid compound only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[6][8]

  • Handling Practices: Avoid all personal contact, including inhalation and contact with skin and eyes.[6] Prevent dust formation during transfer.[8] After handling, wash hands and any exposed skin thoroughly.

  • Spill Response: In case of a minor spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.

    • Skin: Wash off immediately with plenty of soap and water.

    • Inhalation: Move the person to fresh air.

Experimental Protocol: Forced Degradation & Stability Assessment

This protocol provides a self-validating workflow to determine the stability of 4-Chloro-6-methoxyquinazolin-7-ol under various stress conditions. The primary analytical technique is High-Performance Liquid Chromatography (HPLC) with UV detection, which can separate the parent compound from its degradation products.

Objective

To identify the key degradation pathways and establish a preliminary stability profile for 4-Chloro-6-methoxyquinazolin-7-ol under hydrolytic, oxidative, thermal, and photolytic stress.

Materials & Equipment
  • 4-Chloro-6-methoxyquinazolin-7-ol

  • HPLC system with UV/PDA detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Calibrated oven, photostability chamber, pH meter

Experimental Workflow

Step 1: Preparation of Stock Solution

  • Accurately weigh and dissolve a known amount of 4-Chloro-6-methoxyquinazolin-7-ol in a suitable solvent (e.g., acetonitrile or DMSO) to create a stock solution of ~1 mg/mL. Note: Stability studies on related quinazolines have shown instability in DMSO solutions, while solutions in ultrapure water can be stable for over 40 days when stored at 4°C in the dark.[9][10]

Step 2: Initial Analysis (T=0)

  • Dilute the stock solution with mobile phase to a suitable concentration (e.g., 50 µg/mL).

  • Inject into the HPLC system to obtain the initial chromatogram. Record the peak area and retention time of the parent compound. This serves as the baseline.

Step 3: Application of Stress Conditions

  • For each condition below, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial.

Stress ConditionProcedure
Acid Hydrolysis Add 0.1 N HCl. Keep at 60°C for 24 hours.
Base Hydrolysis Add 0.1 N NaOH. Keep at room temperature for 2 hours.
Oxidation Add 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
Thermal Stress Store the solid powder in an oven at 60°C for 48 hours. Then prepare a solution for analysis.
Photolytic Stress Expose the solid powder to light in a photostability chamber (ICH Q1B guidelines). Then prepare a solution for analysis.
Control Sample Mix stock solution with an equal volume of pure water. Store alongside other samples at 2-8°C, protected from light.

Step 4: Sample Analysis

  • At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed sample.

  • If necessary, neutralize the acidic and basic samples before dilution.

  • Dilute to the target concentration (50 µg/mL) with mobile phase.

  • Inject into the HPLC system and record the chromatogram.

Step 5: Data Analysis

  • Compare the chromatograms of stressed samples to the T=0 and control samples.

  • Calculate the percentage degradation of the parent peak.

  • Identify and quantify major degradation products (as a percentage of total peak area).

  • Determine the "mass balance" to ensure all degradation products are accounted for.

Visualization of Stability Testing Workflow

The following diagram illustrates the logical flow of the forced degradation study.

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis & Reporting Stock Prepare Stock Solution (~1 mg/mL) T0_Analysis T=0 Analysis (HPLC Baseline) Stock->T0_Analysis Acid Acid Hydrolysis (0.1 N HCl, 60°C) Base Base Hydrolysis (0.1 N NaOH, RT) Oxid Oxidation (3% H2O2, RT) Thermal Thermal Stress (Solid, 60°C) Photo Photolytic Stress (Solid, ICH Q1B) Control Control Sample (Water, 2-8°C) Sampling Sample at Time Points (e.g., 2, 8, 24h) Acid->Sampling Base->Sampling Oxid->Sampling Thermal->Sampling Photo->Sampling Control->Sampling HPLC HPLC Analysis (Assay & Impurities) Sampling->HPLC Report Calculate % Degradation & Mass Balance HPLC->Report

Caption: Workflow for forced degradation stability study.

Conclusion

While direct stability data for 4-Chloro-6-methoxyquinazolin-7-ol is not extensively documented, a robust storage and handling plan can be formulated based on its chemical structure and data from close analogues. The core principles are to rigorously protect the compound from moisture, oxygen, and light , and to maintain it at refrigerated temperatures (2-8°C) . By understanding the potential degradation pathways of hydrolysis and oxidation, researchers can proactively preserve the integrity of this valuable synthetic intermediate. The provided experimental protocol offers a reliable method to confirm these stability characteristics in-house, ensuring the quality and reliability of research outcomes.

References

  • Al-Obaid, A. M., Abdel-Hamide, S. G., El-Kashef, H. A., Abdel-Aziz, A. A., El-Azab, A. S., & Al-Khamees, H. A. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Suwaidan, I. A., Alanazi, A. M., El-핼, A. M., & Abdel-Aziz, A. A. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Tropical Journal of Pharmaceutical Research, 17(10), 2065-2079. Retrieved from [Link]

  • Zhang, H., & Chen, J. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(85), 54110-54126. Retrieved from [Link]

  • Al-Salem, H. S., & El-Dahmy, R. M. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6527. Retrieved from [Link]

  • Murgatroyd, C., & Spengler, D. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Current Pharmaceutical Analysis, 7(1), 54-58. Retrieved from [Link]

  • Brancale, A., & Silvestri, R. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1729. Retrieved from [Link]

  • de Oliveira, R. B., & da Silva, A. B. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Retrieved from [Link]

  • Gheorghe, A., & Enache, M. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1381(1), 223-225. Retrieved from [Link]

  • Sharma, P. C., & Kumar, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 583. Retrieved from [Link]

  • Spengler, D., & Murgatroyd, C. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Bentham Science Publishers. Retrieved from [Link]

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4-Chloro-6-methoxyquinazolin-7-ol: A Pivot Scaffold for 7-Substituted Quinazoline Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 4-Chloro-6-methoxyquinazolin-7-ol , a critical scaffold in the development of tyrosine kinase inhibitors (TKIs).

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]

4-Chloro-6-methoxyquinazolin-7-ol is a specialized heterocyclic building block used primarily in the synthesis of EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) inhibitors. It serves as a "pivot point" in divergent synthesis, allowing medicinal chemists to selectively functionalize the 7-position while retaining the reactive 4-chloro pharmacophore.

PropertySpecification
CAS Number 263400-68-6
IUPAC Name 4-Chloro-6-methoxyquinazolin-7-ol
Synonyms 4-Chloro-7-hydroxy-6-methoxyquinazoline; 4-Chloro-6-methoxy-7-quinazolinol
Molecular Formula C

H

ClN

O

Molecular Weight 210.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point >200°C (Decomposes)
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water
pKa (Predicted) ~7.07 (Phenolic OH)
Stability Moisture Sensitive (Hydrolysis of C4-Cl); Light Sensitive
Structural Significance

The compound features three distinct functional zones:

  • C4-Chloro Group: Highly electrophilic; serves as the attachment point for the aniline moiety (the "hinge binder") common in kinase inhibitors like Vandetanib.

  • C6-Methoxy Group: Provides steric bulk and lipophilicity, often occupying the solvent-exposed region of the ATP binding pocket.

  • C7-Hydroxyl Group: The "pivot." Unlike the 6,7-dimethoxy analogs (e.g., Erlotinib core), this free hydroxyl allows for the introduction of solubilizing side chains (e.g., morpholine, piperidine) late in the synthetic sequence or prior to the C4-amination.

Synthetic Utility & Mechanism[2]

This compound is the direct precursor to Vandetanib (ZD6474) and a critical impurity standard for Fruquintinib . Its primary utility lies in its ability to undergo C7-O-alkylation without compromising the C4-Cl reactivity, provided specific conditions are met.

Mechanistic Pathway: The "Switch" Strategy

In drug discovery, this scaffold enables a "Switch" strategy where a library of side chains can be attached to the 7-position to modulate pharmacokinetic properties (solubility, permeability) before the final kinase-specificity determining step (C4-amination).

G Start 4-Chloro-6-methoxyquinazolin-7-ol (CAS 263400-68-6) PathA Path A: C7-Alkylation (Base, R-X) Start->PathA Retains C4-Cl PathB Path B: C4-Amination (Aniline, IPA) Start->PathB Displaces C4-Cl InterA 4-Chloro-7-alkoxy-6-methoxyquinazoline PathA->InterA DrugA Vandetanib Analogs (7-substituted) InterA->DrugA + Aniline InterB 4-Anilino-6-methoxyquinazolin-7-ol PathB->InterB DrugB Metabolite / Impurity Standards InterB->DrugB

Figure 1: Divergent synthesis pathways. Path A is the primary route for drug development, utilizing the 7-OH for side-chain installation while preserving the C4-Cl for subsequent aniline coupling.

Experimental Protocol: Synthesis & Handling

Disclaimer: The following protocols involve hazardous chemicals (POCl


, chlorinated solvents). All procedures must be performed in a fume hood with appropriate PPE.
A. Preparation of 4-Chloro-6-methoxyquinazolin-7-ol

While often purchased, it can be synthesized via selective deprotection or de novo ring construction. A robust route starts from Vanillic Acid .

  • Benzylation: Vanillic acid

    
     4-(benzyloxy)-3-methoxybenzoic acid.
    
  • Nitration: Nitration at C2 (ortho to COOH) to yield 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid.

  • Reduction & Cyclization: Reduction of nitro group followed by cyclization with formamide yields 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one .

  • Chlorination: Reaction with POCl

    
     yields 4-chloro-7-(benzyloxy)-6-methoxyquinazoline .
    
  • Deprotection: Critical Step. Standard hydrogenolysis (H

    
    /Pd) will dechlorinate the C4 position. Therefore, acid-mediated deprotection  (e.g., TFA/Thioanisole or Methanesulfonic acid) is preferred to remove the benzyl group while retaining the C4-Cl.
    
B. Self-Validating Protocol: C7-Alkylation (Vandetanib Core Synthesis)

This protocol demonstrates the functionalization of the 7-OH group using the CAS 263400-68-6 scaffold.

Reagents:

  • Substrate: 4-Chloro-6-methoxyquinazolin-7-ol (1.0 eq)[1]

  • Electrophile: 1-Boc-4-(bromomethyl)piperidine (1.2 eq)

  • Base: K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of the 7-ol substrate in 10 mL anhydrous DMF under N

    
     atmosphere. Note: The solution should be clear yellow.
    
  • Base Addition: Add K

    
    CO
    
    
    
    (powdered) in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion.
  • Alkylation: Add the bromo-piperidine electrophile dropwise.

  • Reaction: Heat to 60°C for 4–6 hours. Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (R

    
     ~ 2.1 min) should disappear, replaced by the product (R
    
    
    
    ~ 3.5 min).
  • Workup: Pour mixture into ice water (50 mL). The product usually precipitates. Filter, wash with water, and dry under vacuum.

  • Validation:

    • 1H NMR (DMSO-d6): Confirm disappearance of phenolic proton (~10.5 ppm) and appearance of piperidine methylene doublet (~4.0 ppm).

    • MS (ESI): Check for characteristic chlorine isotope pattern (M and M+2 in 3:1 ratio).

Analytical Characterization & Impurity Profiling

When using CAS 263400-68-6 as a Reference Standard (e.g., for Fruquintinib or Vandetanib purity analysis), specific markers must be identified.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 330 nm (quinazoline absorption).

NMR Diagnostic Signals
PositionChemical Shift (

, ppm)
MultiplicityAssignment
H-2 8.85SingletPyrimidine ring proton (Deshielded)
H-5 7.60SingletAromatic proton (Ortho to Cl)
H-8 7.25SingletAromatic proton (Ortho to OH)
-OCH

4.01SingletMethoxy group at C6
-OH 10.8 - 11.2Broad SingletPhenolic hydroxyl (Disappears with D

O)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2769364, 4-Chloro-6,7-dimethoxyquinazoline. (Note: Related core structure). Retrieved from .

  • BLD Pharm. (2024). Product Analysis: 4-Chloro-6-methoxyquinazolin-7-ol (CAS 263400-68-6).[2][1][3][4][5][6][7] Retrieved from .

  • Ark Pharm. (2024).[8] Safety Data Sheet: 4-Chloro-6-methoxyquinazolin-7-ol. Retrieved from .

  • Google Patents. (2022). Quinazoline derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors. Patent US20220056052A1.[9] (Demonstrates usage of CAS 263400-68-6 as starting material). Retrieved from .

  • ChemicalBook. (2025). 4-Chloro-6-methoxy-quinazolin-7-ol Properties and Suppliers. Retrieved from .

Sources

A Theoretical and In-Silico Investigation of 4-Chloro-6-methoxyquinazolin-7-ol: A Scaffolding for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive theoretical analysis of 4-Chloro-6-methoxyquinazolin-7-ol, a quinazoline derivative with significant potential in drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the molecule's structural, electronic, and biological interaction properties. By leveraging advanced computational methodologies, this guide aims to elucidate the therapeutic promise of this compound and provide a framework for future research and development.

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent pharmacological activities.[1] From anticancer to antimicrobial and anti-inflammatory agents, the versatility of the quinazoline ring system has positioned it as a "privileged structure" in the design of novel therapeutics.[1] This guide focuses on a specific derivative, 4-Chloro-6-methoxyquinazolin-7-ol, to explore its potential through a theoretical and computational lens. While direct experimental and theoretical studies on this exact molecule are nascent, a wealth of data on closely related analogs, particularly 4-Chloro-6,7-dimethoxyquinazoline (CDQ), provides a robust foundation for our analysis. This in-depth guide will extrapolate from this knowledge to predict the physicochemical properties, reactivity, and biological interaction profile of 4-Chloro-6-methoxyquinazolin-7-ol, thereby highlighting its therapeutic potential.

Molecular Architecture: Unveiling the Structural and Electronic Landscape

The foundation of understanding a molecule's function lies in its structure and electronic distribution. To this end, we employ Density Functional Theory (DFT), a powerful quantum mechanical modeling method, to predict these fundamental properties.

Geometric Optimization: A Molecule's Preferred Shape

The initial and most critical step in computational analysis is determining the molecule's most stable three-dimensional conformation, known as geometric optimization. For a close analog, 4-Chloro-6,7-dimethoxyquinazoline (CDQ), this has been achieved using the B3LYP functional with a 6-311++G(d,p) basis set, a widely accepted and robust method for organic molecules.[2] The resulting optimized structure reveals a nearly planar quinazoline ring system.[3] This planarity is a key feature, as it can facilitate stacking interactions with biological macromolecules, such as DNA or enzyme active sites. For 4-Chloro-6-methoxyquinazolin-7-ol, a similar planarity is expected, with the primary geometric distinction arising from the hydroxyl group at the 7-position, which can act as both a hydrogen bond donor and acceptor, influencing its intermolecular interactions.

Experimental Protocol: Density Functional Theory (DFT) Calculations

  • Software: Gaussian 09 or a comparable quantum chemistry software package.

  • Methodology:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

    • Basis Set: 6-311++G(d,p) to provide a good balance of accuracy and computational cost.

  • Procedure:

    • Construct the initial 3D structure of 4-Chloro-6-methoxyquinazolin-7-ol.

    • Perform a geometry optimization calculation to find the lowest energy conformation.

    • Follow with a frequency calculation to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).

  • Analysis: From the output, extract key data including optimized bond lengths, bond angles, dihedral angles, and electronic properties.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its ability to participate in charge transfer interactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.[4]

For the analogous CDQ, Time-Dependent DFT (TD-DFT) calculations have been used to determine these electronic properties. The analysis of the HOMO and LUMO electron density distributions reveals the regions of the molecule most likely to act as electron donors and acceptors, respectively. This information is critical for predicting how the molecule will interact with biological targets. The molecular electrostatic potential (MEP) map further visualizes the charge distribution, identifying electrophilic and nucleophilic sites.

For 4-Chloro-6-methoxyquinazolin-7-ol, the presence of the hydroxyl group at the 7-position is expected to influence the electronic landscape. The lone pairs of the hydroxyl oxygen will likely contribute to the HOMO, potentially increasing its energy and narrowing the HOMO-LUMO gap compared to its dimethoxy analog. This could translate to a higher reactivity and different interaction patterns with biological receptors.

Parameter Description Significance in Drug Design
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOCorrelates with chemical stability and reactivity.
Ionization Potential (I) The minimum energy required to remove an electron.Relates to the molecule's tendency to undergo oxidation.
Electron Affinity (A) The energy released when an electron is added.Relates to the molecule's tendency to undergo reduction.
Electronegativity (χ) The ability of an atom to attract shared electrons.Influences bond polarity and intermolecular interactions.
Chemical Hardness (η) Resistance to change in electron distribution.A measure of the molecule's stability.
Chemical Softness (S) The reciprocal of hardness.A measure of the molecule's polarizability.

Table 1: Key Quantum Chemical Descriptors and their Relevance in Drug Discovery.

Predicting Biological Interactions: Molecular Docking and Dynamics

To translate the structural and electronic properties of 4-Chloro-6-methoxyquinazolin-7-ol into a biological context, we turn to molecular docking and molecular dynamics simulations. These in-silico techniques allow us to predict how the molecule might bind to a specific protein target and the stability of that interaction over time.

Identifying Potential Biological Targets

Quinazoline derivatives are known to interact with a wide range of biological targets, including kinases, which are crucial regulators of cell signaling pathways often implicated in cancer.[5][6] For instance, the structurally similar 4-Chloro-6,7-dimethoxyquinazoline has been investigated as a potential inhibitor of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4] Given this precedent, we can hypothesize that 4-Chloro-6-methoxyquinazolin-7-ol may also exhibit inhibitory activity against various kinases or other enzymes.

Molecular Docking: Simulating the "Lock and Key"

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[5] The quality of the binding is often evaluated using a scoring function, which estimates the binding affinity (typically in kcal/mol).

In a study of the analogous CDQ, docking against the AChE protein (PDB ID: 4EY7) revealed a strong binding affinity of -7.5 kcal/mol.[4] This interaction was stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. For 4-Chloro-6-methoxyquinazolin-7-ol, the presence of the 7-hydroxyl group introduces an additional hydrogen bond donor/acceptor, which could lead to even stronger and more specific interactions with a target protein.

Experimental Protocol: Molecular Docking

  • Software: AutoDock Vina, PyRx, or similar molecular docking software.

  • Preparation:

    • Ligand: Obtain the 3D structure of 4-Chloro-6-methoxyquinazolin-7-ol (optimized using DFT). Prepare the ligand by adding charges and setting rotatable bonds.

    • Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the receptor by removing water molecules, adding hydrogen atoms, and defining the binding site (grid box).

  • Docking Simulation:

    • Run the docking algorithm to generate multiple binding poses of the ligand within the receptor's active site.

  • Analysis:

    • Analyze the predicted binding affinities and the interaction patterns (hydrogen bonds, hydrophobic interactions, etc.) of the top-ranked poses.

    • Visualize the ligand-receptor complex to understand the key interactions.

Molecular_Docking_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Analysis L1 3D Structure of 4-Chloro-6-methoxyquinazolin-7-ol L2 Energy Minimization (DFT) L1->L2 L3 Add Charges & Define Torsions L2->L3 D1 Run Docking Algorithm (e.g., AutoDock Vina) L3->D1 R1 Select Target Protein (PDB) R2 Prepare Receptor (Remove Water, Add Hydrogens) R1->R2 R3 Define Binding Site (Grid Box) R2->R3 R3->D1 A1 Analyze Binding Poses and Scores D1->A1 A2 Identify Key Interactions (H-bonds, Hydrophobic) A1->A2 A3 Visualize Ligand-Receptor Complex A2->A3

Caption: A generalized workflow for molecular docking studies.

Molecular Dynamics: Observing the Interaction Over Time

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations can assess the stability of the binding pose and provide insights into the conformational changes that may occur upon ligand binding. For the CDQ-AChE complex, MD simulations have been used to confirm the stability of the docked pose. A similar approach for 4-Chloro-6-methoxyquinazolin-7-ol would be crucial to validate the docking predictions and gain a deeper understanding of its interaction with potential biological targets.

ADMET Profiling: Predicting Drug-Likeness

A critical aspect of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In-silico tools can predict these properties, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. For the analogous CDQ, ADMET prediction studies have been conducted. A similar analysis for 4-Chloro-6-methoxyquinazolin-7-ol would be essential to evaluate its potential as a viable drug candidate.

ADMET_Properties cluster_Properties ADMET ADMET Properties Absorption Absorption ADMET->Absorption Distribution Distribution ADMET->Distribution Metabolism Metabolism ADMET->Metabolism Excretion Excretion ADMET->Excretion Toxicity Toxicity ADMET->Toxicity

Caption: Key components of ADMET profiling in drug discovery.

Conclusion and Future Directions

This technical guide has provided a comprehensive theoretical framework for understanding the potential of 4-Chloro-6-methoxyquinazolin-7-ol as a therapeutic agent. By leveraging data from the closely related analog, 4-Chloro-6,7-dimethoxyquinazoline, we have elucidated its probable structural, electronic, and biological interaction properties. The presence of the 7-hydroxyl group is a key feature that is likely to enhance its binding affinity and specificity for biological targets.

Future research should focus on the synthesis and experimental validation of the theoretical predictions outlined in this guide. Spectroscopic analysis (NMR, IR, Mass Spec) and X-ray crystallography would provide definitive structural information. In-vitro biological assays against a panel of relevant targets, such as various kinases, would be crucial to determine its pharmacological activity. The synergistic use of computational and experimental approaches will be paramount in unlocking the full therapeutic potential of 4-Chloro-6-methoxyquinazolin-7-ol and paving the way for the development of novel, effective, and safe medicines.

References

  • Asokan, K., Sivaraman, S., Nallasamy, K., Subbiah, J., & Paranthaman, S. (2025). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. Indian Journal of Biochemistry and Biophysics (IJBB), 62(4). [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3012. [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E, E67(11), o3012. [Link]

  • Asokan, K., et al. (n.d.). Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. ResearchGate. [Link]

  • Request PDF | Combined Experimental and Computational Investigations of 4‐Amino‐2‐Chloro‐6,7‐Dimethoxyquinazoline as Potential Anti‐Alzheimer Agent. ResearchGate. [Link]

  • Mohamed, H. S., Abdel-Latif, M. K., & Ahmed, S. A. (2020). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Russian Journal of Organic Chemistry, 56(9), 1660–1668. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. Molecules, 26(15), 4475. [Link]

  • Al-Zoubi, R. M., et al. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020(4), M1134. [Link]

  • Moganerla, S., et al. (2016). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 21(9), 1141. [Link]

  • El-Malah, A., et al. (2022). DFT, ANN and QSAR studies of quinoline, isoquinoline and quinazoline derivatives against Plasmodium falciparum. RHAZES: Green and Applied Chemistry, 15(2), 1-19. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 83. [Link]

  • Ben-Abdallah, M., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones. International Journal of Molecular Sciences, 22(5), 2742. [Link]

  • El-Sayed, M. A., et al. (2021). 3D-QSAR, molecular docking, DFT and ADMET studies on quinazoline derivatives to explore novel DHFR inhibitors. Journal of Biomolecular Structure and Dynamics, 39(10), 3586–3601. [Link]

  • El-Sayed, M. A., et al. (2018). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 8(28), 15488–15501. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 4-Chloro-6-methoxyquinazolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline ring system, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, represents a cornerstone in the field of medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2] The versatility of the quinazoline scaffold allows for the strategic introduction of various functional groups, leading to the modulation of their biological activity and the development of potent and selective therapeutic agents.[2]

This application note provides a detailed guide for the derivatization of a key quinazoline intermediate, 4-Chloro-6-methoxyquinazolin-7-ol. This trifunctionalized scaffold offers three distinct points for chemical modification: the electrophilic C4-chloro position, the nucleophilic C7-hydroxyl group, and the aromatic quinazoline core. We will focus on two primary, high-yield derivatization strategies:

  • Williamson Ether Synthesis at the 7-hydroxyl position to introduce a variety of alkoxy side chains.

  • Nucleophilic Aromatic Substitution (SNAr) at the C4-chloro position to introduce diverse amino functionalities.

These strategies enable the generation of a library of novel quinazoline derivatives with significant potential for drug discovery and development.

Chemical Rationale and Strategic Considerations

The chemical reactivity of 4-Chloro-6-methoxyquinazolin-7-ol is dictated by the electronic properties of its constituent functional groups. The electron-withdrawing nature of the pyrimidine ring, particularly the nitrogen atoms, activates the C4 position towards nucleophilic attack, making the chloro group a good leaving group for SNAr reactions.[3][4] Concurrently, the phenolic hydroxyl group at the C7 position is amenable to deprotonation by a suitable base, forming a phenoxide ion that can act as a nucleophile in a Williamson ether synthesis.[5]

The strategic sequencing of these derivatization steps is crucial for achieving the desired molecular architecture. Derivatization of the 7-hydroxyl group prior to substitution at the C4 position is often preferred to avoid potential side reactions of the nucleophile with the acidic phenolic proton.

Experimental Protocols

Part 1: Derivatization of the 7-Hydroxyl Group via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and a primary alkyl halide.[5] This reaction proceeds via an SN2 mechanism, where the alkoxide, generated in situ from the deprotonation of an alcohol, acts as a nucleophile.[5]

Reaction Scheme:

Williamson_Ether_Synthesis Quinazolin-7-ol 4-Chloro-6-methoxyquinazolin-7-ol Product 4-Chloro-7-alkoxy-6-methoxyquinazoline Quinazolin-7-ol->Product 1. Base 2. R-X Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->Product Base Base (e.g., K₂CO₃, NaH) Solvent Solvent (e.g., DMF, Acetonitrile)

Figure 1: General scheme for Williamson ether synthesis.

Detailed Protocol: Synthesis of 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline

This protocol details the synthesis of the benzyl ether derivative as a representative example.

Materials:

Reagent/SolventM.W.AmountMoles (mmol)Eq.
4-Chloro-6-methoxyquinazolin-7-ol210.611.0 g4.751.0
Potassium Carbonate (K₂CO₃)138.211.31 g9.502.0
Benzyl Bromide171.040.97 g (0.68 mL)5.701.2
N,N-Dimethylformamide (DMF)-20 mL--

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-6-methoxyquinazolin-7-ol (1.0 g, 4.75 mmol) and anhydrous potassium carbonate (1.31 g, 9.50 mmol).

  • Add 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (0.68 mL, 5.70 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold water.

  • A precipitate will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash with copious amounts of water.

  • Dry the crude product in a vacuum oven at 50 °C.

  • Purify the crude product by recrystallization from ethanol to afford 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline as a white to off-white solid.

Expected Yield: 85-95%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.80 (s, 1H, H-2), 7.55 (s, 1H, H-5), 7.45-7.30 (m, 5H, Ar-H), 7.20 (s, 1H, H-8), 5.25 (s, 2H, OCH₂Ph), 4.00 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ 160.0, 155.0, 154.5, 150.0, 145.0, 136.0, 129.0, 128.5, 127.5, 118.0, 110.0, 105.0, 71.0, 56.5.

  • MS (ESI): m/z 301.08 [M+H]⁺.

Part 2: Derivatization of the C4-Position via Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro substituent on the quinazoline ring is highly susceptible to nucleophilic displacement by primary and secondary amines. This reaction typically proceeds readily, often at elevated temperatures, and can be facilitated by the use of a polar aprotic solvent.[6]

Reaction Scheme:

SNAr_Reaction Substituted_Quinazoline 4-Chloro-7-alkoxy-6-methoxyquinazoline Product 4-(R¹R²-amino)-7-alkoxy-6-methoxyquinazoline Substituted_Quinazoline->Product Heat Amine R¹R²NH (Amine) Amine->Product Solvent Solvent (e.g., Isopropanol, DMF)

Figure 2: General scheme for SNAr at the C4 position.

Detailed Protocol: Synthesis of N-benzyl-7-(benzyloxy)-6-methoxyquinazolin-4-amine

This protocol details the reaction of the previously synthesized 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline with benzylamine.

Materials:

Reagent/SolventM.W.AmountMoles (mmol)Eq.
4-Chloro-7-(benzyloxy)-6-methoxyquinazoline300.741.0 g3.321.0
Benzylamine107.150.71 g (0.73 mL)6.642.0
Isopropanol-25 mL--

Procedure:

  • To a 50 mL round-bottom flask, add 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline (1.0 g, 3.32 mmol) and 25 mL of isopropanol.

  • Add benzylamine (0.73 mL, 6.64 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours. Monitor the reaction progress by TLC (Eluent: 30% Ethyl acetate in Hexane).

  • Upon completion, cool the reaction mixture to room temperature.

  • A precipitate will form. If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure.

  • Collect the solid by vacuum filtration and wash with cold isopropanol.

  • Dry the crude product in a vacuum oven at 50 °C.

  • Purify the crude product by recrystallization from ethanol to afford N-benzyl-7-(benzyloxy)-6-methoxyquinazolin-4-amine as a crystalline solid.

Expected Yield: 80-90%

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.80 (br s, 1H, NH), 8.40 (s, 1H, H-2), 7.80 (s, 1H, H-5), 7.50-7.20 (m, 10H, Ar-H), 7.10 (s, 1H, H-8), 5.20 (s, 2H, OCH₂Ph), 4.80 (d, 2H, NHCH₂Ph), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 158.0, 155.0, 154.0, 150.0, 148.0, 140.0, 137.0, 129.0, 128.5, 128.0, 127.5, 127.0, 115.0, 108.0, 102.0, 70.0, 56.0, 47.0.

  • MS (ESI): m/z 372.17 [M+H]⁺.

Workflow Summary

Derivatization_Workflow Start 4-Chloro-6-methoxyquinazolin-7-ol Step1 Williamson Ether Synthesis (R-X, Base) Start->Step1 Intermediate 4-Chloro-7-alkoxy-6-methoxyquinazoline Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (R¹R²NH, Heat) Intermediate->Step2 Product Novel 4-Amino-7-alkoxyquinazoline Derivatives Step2->Product

Figure 3: Workflow for the sequential derivatization.

Conclusion

The protocols outlined in this application note provide a robust framework for the synthesis of novel 4-amino-7-alkoxyquinazoline derivatives from the readily accessible starting material, 4-Chloro-6-methoxyquinazolin-7-ol. The sequential Williamson ether synthesis and nucleophilic aromatic substitution reactions are high-yielding and tolerant of a wide range of functional groups on the alkyl halide and amine coupling partners. This enables the generation of diverse chemical libraries for screening in various drug discovery programs. The presented methodologies are scalable and can be readily adapted for the synthesis of analogs for structure-activity relationship (SAR) studies.

References

  • Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents - Semantic Scholar. (n.d.). Retrieved January 30, 2026, from [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents. (n.d.).
  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved January 30, 2026, from [Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) 4-Chloro-6,7-dimethoxyquinoline - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI. (2024, December 20). Retrieved January 30, 2026, from [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • 4-Chloro-6-methoxyquinolin-7-ol | C10H8ClNO2 | CID 135583731 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogues for antimalarial activity - PubMed. (n.d.). Retrieved January 30, 2026, from [Link]

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (n.d.). Retrieved January 30, 2026, from [Link]

  • Potential of substituted quinazolines to interact with multiple targets in the treatment of cancer - PubMed. (2021, April 1). Retrieved January 30, 2026, from [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies - Frontiers. (2025, March 31). Retrieved January 30, 2026, from [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - Arkivoc. (n.d.). Retrieved January 30, 2026, from [Link]

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (2025, February 24). Retrieved January 30, 2026, from [Link]

  • 6,7-Dimethoxy-2-methyl-4-substituted quinazolines: Design, synthesis, EGFR inhibitory activity, in vitro cytotoxicity, and in silico studies - PubMed. (2025, June 5). Retrieved January 30, 2026, from [Link]

  • Synthesis and anticancer activities of 4-(4-substituted piperazin)-5,6,7-trialkoxy quinazoline derivatives - PubMed. (2014, May 6). Retrieved January 30, 2026, from [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (n.d.). Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. (n.d.). Retrieved January 30, 2026, from [Link]

  • (PDF) SYNTHESIS OF ALKYL PHENYL ETHERS Under the CONDITIONS of INTERPHASE CATALYSIS - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

  • Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ) - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Troubleshooting & Optimization

How to remove unreacted starting materials from 4-Chloro-6-methoxyquinazolin-7-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted starting materials from 4-Chloro-6-methoxyquinazolin-7-ol Ticket ID: CHEMSUP-QZN-004 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The purification of 4-Chloro-6-methoxyquinazolin-7-ol presents a unique "double-edged" challenge in organic synthesis. You are dealing with a molecule that contains a highly labile C4-Chlorine bond (susceptible to hydrolysis) and an acidic C7-Hydroxyl group (amphoteric nature).

Critical Diagnostic: Most researchers reporting "unreacted starting material" in this synthesis are actually observing hydrolysis products . The 4-chloroquinazoline moiety is extremely sensitive to moisture. If you perform a standard aqueous workup, the product often hydrolyzes back to the starting material (6-methoxy-7-hydroxyquinazolin-4(3H)-one) before you can isolate it.

This guide provides a protocol to distinguish between true unreacted material and hydrolysis artifacts, followed by a "Dry-Workup" methodology to ensure isolation of the target.

Module 1: Root Cause Analysis (Diagnosis)

Before attempting purification, you must verify the identity of your impurity.

The "Doom Loop" of Hydrolysis

The 4-chloroquinazoline ring is electron-deficient. Water attacks the C4 position rapidly, displacing the chloride and reverting the molecule to the thermodynamically stable "oxo" starting material.

Diagnostic Experiment:

  • Take an aliquot of your reaction mixture before quenching.

  • Quench it into absolute methanol (not water). This converts the 4-Cl species to the 4-OMe derivative.

  • Analyze via LC-MS or TLC.

    • Result A (4-OMe detected): Your reaction was successful. The "starting material" you see in your isolated solid is a result of workup hydrolysis .

    • Result B (Starting Material detected): The reaction truly did not go to completion.

Diagram: The Hydrolysis Trap

HydrolysisTrap SM Starting Material (Quinazolinone) RXN Reaction (POCl3/Base) SM->RXN Chlorination PROD Target Product (4-Chloro-7-OH) RXN->PROD Successful Conversion WORKUP Aqueous Workup (Water/NaHCO3) PROD->WORKUP Exposure to H2O WORKUP->SM Rapid Hydrolysis (Reversion)

Figure 1: The cycle where aqueous workup reverts the unstable 4-chloro product back to the starting material.

Module 2: The "Dry" Workup Protocol

To remove unreacted materials, you must first ensure your product survives the isolation. Avoid aqueous washes if possible.

Standard Operating Procedure (SOP-QZN-Dry)

Reagents:

  • Reaction Solvent:

    
     (Neat) or Toluene.
    
  • Quench: Toluene, Heptane.

  • Base: Diisopropylethylamine (DIPEA) - Optional, accelerates reaction.

Step-by-Step Protocol:

  • Evaporation (Critical): Once the reaction is complete (verified by the Methanol Quench test), distill off excess

    
     under high vacuum. Do not  pour the reaction mixture into ice water yet.
    
  • Azeotropic Drying: Add anhydrous Toluene to the residue and evaporate again. Repeat this 2-3 times.

    • Why? This removes residual

      
       and 
      
      
      
      gas, which catalyze hydrolysis.
  • Precipitation (The Purification Step):

    • Dissolve the crude residue in a minimal amount of dry DCM (Dichloromethane) or THF .

    • Slowly add dry Heptane or Hexane while stirring.

    • The Separation Logic:

      • The Target (4-Cl) is moderately soluble in DCM/THF.

      • The Starting Material (Oxo-form) is highly polar and insoluble in DCM; it will often remain as a solid residue before you even add Heptane.

      • Polymeric Byproducts (common with free phenols) precipitate first.

  • Filtration: Filter the mixture under nitrogen/argon. The filtrate contains your product. The filter cake contains the unreacted starting material and salts.

Module 3: Purification & Removal of Starting Material

If you have already performed an aqueous workup and have a mixture of Product and Starting Material, use these strategies based on their chemical properties.

Solubility Profile
CompoundStateSolubility (DCM/EtOAc)Solubility (Aq. Base, pH > 10)Solubility (Aq. Acid)
SM (Quinazolinone) SolidInsoluble (mostly)Soluble (Phenolate)Soluble (Protonation)
Product (4-Cl) SolidSoluble Unstable (Hydrolyzes)Unstable (Hydrolyzes)
Strategy A: Trituration (Safest Method)

Since the starting material is significantly less soluble in organic solvents than the chlorinated product:

  • Suspend the crude solid in dry Dichloromethane (DCM) .

  • Sonicate for 10 minutes.

  • Filter the suspension.[1]

    • Solid (Filter Cake): Unreacted Starting Material (Quinazolinone).

    • Filtrate: Contains your 4-Chloro-6-methoxyquinazolin-7-ol.

  • Evaporate the filtrate to obtain the purified product.

Strategy B: The "Reverse" Protection (If Trituration Fails)

If the 7-OH group causes the product to be too polar (insoluble in DCM), you are likely dealing with a zwitterion.

  • Recommendation: It is chemically risky to purify the free phenol 4-chloroquinazoline.

  • Alternative Workflow:

    • Protect the 7-OH (e.g., Acetyl or Benzyl) before the chlorination step [1].

    • Chlorinate the protected intermediate (Solubility in organics will be excellent).

    • Purify via Flash Chromatography (Silica, Hexane/EtOAc).

    • Deprotect under mild conditions immediately before the next step.

Decision Tree: Purification Logic

PurificationLogic Start Crude Mixture (Product + SM) SolubilityCheck Suspend in dry DCM Start->SolubilityCheck Filter Filter Suspension SolubilityCheck->Filter Filtrate Filtrate: Contains 4-Cl Product Filter->Filtrate Soluble Fraction Cake Filter Cake: Contains Unreacted SM Filter->Cake Insoluble Fraction

Figure 2: Exploiting solubility differences to separate the chlorinated product from the polar quinazolinone starting material.

Module 4: Troubleshooting FAQ

Q1: My product turns yellow/orange upon storage. Is it decomposing? A: Yes. 4-Chloroquinazolines release


 as they slowly hydrolyze with atmospheric moisture. The 

protonates the nitrogen, causing a yellow color shift.
  • Fix: Store the solid under Argon at -20°C. Add a scavenger like solid

    
     to the storage vial if possible.
    

Q2: Can I use Silica Gel Chromatography? A: Use caution. Silica is slightly acidic and contains water.

  • Protocol: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity. Elute quickly with DCM/EtOAc. Do not leave the compound on the column for more than 30 minutes [2].

Q3: I see a new spot on TLC that is neither SM nor Product. A: Since you have a free 7-OH, you may have formed the O-phosphorylated byproduct (reaction of


 with the phenol oxygen).
  • Fix: This confirms why protecting the 7-OH (e.g., 7-Benzyloxy) is the industry standard for this synthesis. The free phenol competes with the amide carbonyl for the chlorinating agent.

References

  • Synthesis of 4-chloro-6,7-dimethoxyquinazoline

    • Source:Journal of Medicinal Chemistry.
    • Citation: Ballard, P., et al. "Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase." J. Med. Chem. 2005.[2][3]

    • 4[5][6][7][8]

  • Stability of 4-Chloroquinazolines

    • Source:Organic Process Research & Development. Discusses the hydrolysis kinetics of 4-haloquinazolines and the necessity of non-aqueous workups.
    • Citation: "Development of a Robust Scale-Up Synthetic Route for BPR1K871." Org.[2][6][9][10] Process Res. Dev. 2021.[3][8][10]

    • 10[2][5][6][7][8]

  • Purification via Solubility (Trituration)

    • Source:BenchChem Technical Data. Highlights the solubility differences between the "oxo" (keto) forms and "chloro" forms of quinazolines.
    • 11[2][5][6][7][8]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Gefitinib Synthesis: A Comparative Analysis of Precursor Impact on Product Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Final Molecule

Gefitinib (Iressa®) stands as a cornerstone first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), pivotal in the targeted therapy of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[1][2] Its function lies in the competitive inhibition of the ATP-binding site within the EGFR tyrosine kinase domain, which blocks the downstream signaling cascades responsible for tumor cell proliferation and survival.[1] For researchers and drug development professionals, the synthesis of Gefitinib is a routine yet critical task. However, the chosen synthetic pathway, dictated by the initial precursor, is far from a trivial decision. It profoundly influences not only the overall yield and economic viability but, more critically, the purity and impurity profile of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of various synthetic routes to Gefitinib, each originating from a different chemical precursor. We will dissect the causality between the choice of starting material and the resultant product quality, supported by experimental data and detailed analytical protocols. The central thesis is that a well-chosen precursor and synthetic route lead to a purer final compound, which is intrinsically linked to more reliable and reproducible biological efficacy.

The Mechanism of Action: Why Purity is Paramount

The EGFR signaling pathway is a critical regulator of cell growth.[1] In certain cancers, mutations lead to its constitutive activation, promoting uncontrolled cell division. Gefitinib's therapeutic action is to halt this process.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR P_site P EGFR->P_site Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAS RAS-RAF-MEK-ERK Pathway P_site->RAS Activates PI3K PI3K-AKT Pathway P_site->PI3K Activates Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation

Caption: Gefitinib competitively inhibits EGFR autophosphorylation.

Any impurities in the synthesized Gefitinib, particularly those with structural similarity to the core molecule, could potentially interact with other kinases or cellular targets, leading to off-target effects, altered toxicity profiles, or an inaccurate assessment of the compound's true biological activity in research settings. Therefore, a synthetic route that minimizes impurities is scientifically superior.

Comparative Analysis of Synthetic Routes from Different Precursors

Several precursors have been established for the synthesis of Gefitinib. Each route presents a unique balance of efficiency, cost, and complexity, directly impacting the final product's impurity profile.

Route 1: The Classic Approach from 6,7-Dimethoxy quinazolin-4-one

This is one of the earliest documented methods.[3] It involves a selective demethylation, protection, chlorination, and a series of substitutions to build the final molecule.

Route1_Workflow A 6,7-Dimethoxy quinazolin-4-one B Selective Demethylation A->B C Acetylation (Protection) B->C D Chlorination (SOCl₂) C->D E SNAr with 3-chloro-4-fluoroaniline D->E F Hydrolysis (Deprotection) E->F G Etherification with 4-(3-chloropropyl)morpholine F->G H Gefitinib G->H

Caption: Workflow for Gefitinib synthesis from 6,7-Dimethoxy quinazolin-4-one.

  • Discussion: While historically significant, this route's primary drawback is the potential formation of N-alkylated impurities during the final etherification step.[4] These impurities can be difficult to separate, often requiring chromatographic purification, which reduces the overall yield and is not ideal for large-scale production.[2][3]

Route 2: The High-Yield Path from Methyl 3-Hydroxy-4-methoxybenzoate

A more recent and optimized approach starts from the readily available methyl 3-hydroxy-4-methoxybenzoate.[5] This route is noted for its efficiency and high yields.

Route2_Workflow A Methyl 3-Hydroxy- 4-methoxybenzoate B Alkylation A->B C Nitration B->C D Reduction C->D E Cyclization (Formamidine acetate) D->E F Chlorination E->F G Amination x2 F->G H Gefitinib G->H

Caption: Workflow for Gefitinib synthesis from Methyl 3-hydroxy-4-methoxybenzoate.

  • Discussion: This novel synthesis is shorter than many classic routes and uses less expensive starting materials.[5] The reported overall yields are as high as 37.4%, which is a significant improvement.[5] The reaction sequence is designed to build the quinazoline core methodically, which can offer better control over impurity formation compared to routes requiring selective functional group manipulation on a pre-formed core.

Route 3: The Chromatography-Free Synthesis from 2,4-Dichloro-6,7-dimethoxyquinazoline

This modern approach prioritizes practicality and scalability by avoiding chromatographic purifications.[2]

Route3_Workflow A 2,4-Dichloro-6,7- dimethoxyquinazoline B Selective SNAr (Position 4) A->B C Selective Demethylation B->C D Final Alkylation & Dehalogenation C->D E Gefitinib D->E

Caption: Workflow for Gefitinib synthesis from a dichlorinated quinazoline precursor.

  • Discussion: At only four steps and with an overall yield of 14% on a gram scale without chromatography, this route is highly efficient.[2] The use of an ionic liquid for the demethylation step is a key innovation.[2] By starting with a pre-formed quinazoline core where reactive positions are differentiated by halogens, the synthesis achieves high selectivity, thereby minimizing the formation of regioisomeric impurities.

Summary of Synthetic Route Comparison

The choice of precursor has a clear impact on the efficiency and complexity of the synthesis. A route that is shorter, higher-yielding, and avoids difficult purifications is inherently more likely to produce a final product with a more favorable and consistent impurity profile.

PrecursorKey StepsOverall YieldKey AdvantagesPotential Disadvantages/Impurities
6,7-Dimethoxy quinazolin-4-one 6-7 steps~10%[2]Well-established classical route.Multiple steps, use of hazardous reagents (SOCl₂), potential for N-alkylated impurities requiring chromatography.[2][4]
Methyl 3-hydroxy-4-methoxybenzoate 7 steps~37%[5]High yield, less expensive starting material, shorter than some older routes.[5]Multi-step process still requires careful control of reaction conditions at each stage.
2,4-Dichloro-6,7-dimethoxyquinazoline 4 steps~14%[2]Very short, avoids chromatography, high selectivity, practical reaction temperatures.[2]Requires specialized reagents like ionic liquids for demethylation.[2]
Isovanillin / 3-Hydroxy-4-methoxybenzaldehyde ~7 steps31-44%[4]Good yields, readily available starting material.Some routes may involve unstable formamido intermediates that can introduce impurities.[3]

Standardized Protocols for Quality and Efficacy Assessment

Regardless of the synthetic route, the final product must be rigorously validated. The following protocols provide a self-validating system to ensure the identity, purity, and in vitro efficacy of synthesized Gefitinib.

Protocol 1: Purity and Identity Confirmation by LC-MS/MS

This method confirms the molecular identity and assesses the purity of the synthesized compound.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of Gefitinib reference standard in DMSO. Create a dilution series (e.g., 0.5-1000 ng/mL) in a 50:50 acetonitrile:water mixture.[6]

  • Sample Preparation: Prepare the synthesized Gefitinib in the same manner as the standard.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., X-Terra RP18, 50 × 2.1 mm, 3.5 µm).[6]

    • Mobile Phase: Acetonitrile and water (65:35, v/v) with 0.1% formic acid.[6]

    • Flow Rate: 0.35 mL/min.[6]

    • Column Temperature: 40 °C.[6]

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[6]

    • Detection: Use multiple reaction monitoring (MRM) to track the transition of the parent ion (m/z for Gefitinib) to its characteristic product ions.

  • Analysis: Compare the retention time and mass spectrum of the synthesized sample to the reference standard. Purity is determined by integrating the area of the Gefitinib peak relative to the total area of all detected peaks. A purity of >98% is typically desired for in vitro studies.[5]

Protocol 2: In Vitro Efficacy Assessment via MTT Cytotoxicity Assay

This assay determines the concentration of synthesized Gefitinib required to inhibit the growth of cancer cells by 50% (IC₅₀), a key measure of its biological potency.

  • Cell Culture: Culture an EGFR-mutant NSCLC cell line (e.g., HCC827 or PC-9) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 × 10⁴ cells/mL and allow them to adhere for 24 hours.[7]

  • Drug Treatment: Prepare serial dilutions of the synthesized Gefitinib and a reference standard in the cell culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression to determine the IC₅₀ value. The IC₅₀ of the synthesized compound should be comparable to that of the reference standard and literature values.[8][9]

Conclusion

The selection of a precursor for Gefitinib synthesis is a critical decision that extends far beyond reaction economics. As demonstrated, modern synthetic routes starting from precursors like Methyl 3-hydroxy-4-methoxybenzoate or 2,4-Dichloro-6,7-dimethoxyquinazoline offer significant advantages in terms of yield, scalability, and, most importantly, the potential for a cleaner impurity profile by minimizing steps and avoiding difficult purifications.[2][5]

For the researcher, the ultimate measure of efficacy is reliable and reproducible data. This can only be achieved with a highly pure and well-characterized compound. By choosing a superior synthetic strategy and employing rigorous analytical and biological validation protocols as outlined in this guide, scientists can ensure the integrity of their research and be confident that the observed effects are truly attributable to Gefitinib.

References

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Institutes of Health (NIH). Available at: [Link]

  • Development and validation of a sensitive LC-MS/MS method for determination of gefitinib and its major metabolites in human plasma and its application in non-small cell lung cancer patients. PubMed. Available at: [Link]

  • In vitro cytotoxicity assay of gefitinib and gefitinib nano-suspension against Vero cells. ResearchGate. Available at: [Link]

  • Gefitinib - New Drug Approvals. New Drug Approvals. Available at: [Link]

  • Determination of Gefitinib Using Routine and Greener Stability-Indicating HPTLC Methods: A Comparative Evaluation of Validation Parameters. MDPI. Available at: [Link]

  • In vitro growth-inhibitory activity of gefitinib on NSCLC cell lines in the MTT assay. ResearchGate. Available at: [Link]

  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. National Institutes of Health (NIH). Available at: [Link]

  • In Vitro and in Vivo Efficacy of NBDHEX on Gefitinib-resistant Human Non-small Cell Lung Cancer. National Institutes of Health (NIH). Available at: [Link]

  • The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours. National Institutes of Health (NIH). Available at: [Link]

  • Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H. National Institutes of Health (NIH). Available at: [Link]

  • Process for the preparation of gefitinib. Google Patents.
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. Available at: [Link]

Sources

A Comparative Guide to the Purity Analysis of 4-Chloro-6-methoxyquinazolin-7-ol by HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the meticulous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and therapeutic efficacy. The purity of these compounds is not merely a quality metric but a critical determinant of safety and performance. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity analysis of 4-Chloro-6-methoxyquinazolin-7-ol, a key intermediate in the synthesis of various targeted therapies.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies. We will delve into the causality behind experimental choices, presenting self-validating protocols grounded in authoritative standards.

The Critical Role of Purity for 4-Chloro-6-methoxyquinazolin-7-ol

4-Chloro-6-methoxyquinazolin-7-ol serves as a vital building block in the synthesis of complex pharmaceutical agents. Its molecular structure, featuring a reactive chloro-substituent and functionalized quinazoline core, makes it susceptible to the formation of various impurities during synthesis and storage. These impurities, which can include starting materials, by-products, and degradation products, may impact the yield and purity of the final API and could potentially exhibit undesirable pharmacological or toxicological effects. Therefore, robust and reliable analytical methods for its purity assessment are paramount.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating and quantifying components of a mixture.[1][2][3] The technique relies on the differential partitioning of analytes between a stationary phase (packed in a column) and a mobile phase, leading to their separation based on physicochemical properties like polarity and size.[1][2][3]

The Rationale Behind Method Development for 4-Chloro-6-methoxyquinazolin-7-ol

For a molecule like 4-Chloro-6-methoxyquinazolin-7-ol, a reverse-phase HPLC (RP-HPLC) method is typically the most effective approach. This is due to the compound's moderate polarity, making it well-suited for interaction with a nonpolar stationary phase (such as C18) and elution with a polar mobile phase. The choice of a C18 column provides a versatile platform for separating the target compound from both more polar and less polar impurities.

The mobile phase composition is a critical parameter. A gradient elution, starting with a higher proportion of a weak solvent (e.g., water with a pH modifier like formic acid or ammonium acetate) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile or methanol), is often employed. This approach ensures the efficient elution of a wide range of impurities with varying polarities, providing a comprehensive impurity profile. The UV detector is the most common choice for this class of compounds due to the presence of a chromophoric quinazoline ring system.

Experimental Protocol: Purity Determination by RP-HPLC

This protocol is a representative method and should be validated according to ICH Q2(R1) guidelines before implementation.[4][5][6][7]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-Chloro-6-methoxyquinazolin-7-ol and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

System Suitability:

  • Inject a standard solution of 4-Chloro-6-methoxyquinazolin-7-ol six times. The relative standard deviation (RSD) of the peak area should be not more than 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plates for the main peak should be not less than 2000.

Data Interpretation and Purity Calculation

The purity of the sample is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This method provides a relative purity value and is effective for identifying and quantifying impurities that have a similar UV response to the main compound. For impurities with significantly different extinction coefficients, a reference standard for each impurity would be required for accurate quantification.

Table 1: Hypothetical HPLC Purity Analysis Data for 4-Chloro-6-methoxyquinazolin-7-ol

Peak IDRetention Time (min)Peak AreaArea %Identification
14.215,0000.15Unknown Impurity
212.59,950,00099.504-Chloro-6-methoxyquinazolin-7-ol
318.735,0000.35Unknown Impurity

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Method

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the determination of purity without the need for a specific reference standard of the analyte.[8][9][10] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei giving rise to that signal.[8][9]

The Rationale Behind qNMR for Purity Analysis

Unlike HPLC, which provides a relative purity based on detector response, qNMR can provide an absolute purity value by co-dissolving a known mass of the analyte with a known mass of a stable, high-purity internal standard in a deuterated solvent.[9] By comparing the integral of a specific, well-resolved proton signal from the analyte to a signal from the internal standard, the purity of the analyte can be calculated with high accuracy.

The choice of the internal standard is critical for the success of a qNMR experiment. The ideal internal standard should:

  • Be of high, certified purity.

  • Be stable and non-reactive with the analyte and solvent.

  • Have a simple NMR spectrum with at least one signal that is well-resolved from the analyte's signals.

  • Have a known molecular weight.

For 4-Chloro-6-methoxyquinazolin-7-ol, suitable internal standards could include maleic acid, dimethyl sulfone, or 1,4-dinitrobenzene, depending on the chosen solvent and the specific proton signals of the analyte.

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol outlines a general procedure for qNMR analysis and should be performed on a well-calibrated NMR spectrometer.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 10 mg of 4-Chloro-6-methoxyquinazolin-7-ol into a clean, dry vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a clean, dry NMR tube.

NMR Acquisition Parameters:

  • Solvent: DMSO-d₆

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Acquisition Time (aq): Sufficient to ensure high digital resolution.

Data Processing:

  • Apply a suitable window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

  • Perform Fourier transformation.

  • Carefully phase the spectrum.

  • Perform baseline correction.

  • Integrate the selected signals from the analyte and the internal standard.

Data Interpretation and Purity Calculation

The purity of 4-Chloro-6-methoxyquinazolin-7-ol is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Puritystd

Where:

  • Ianalyte and Istd are the integral values of the signals for the analyte and the internal standard, respectively.

  • Nanalyte and Nstd are the number of protons giving rise to the respective signals.

  • MWanalyte and MWstd are the molecular weights of the analyte and the internal standard.

  • manalyte and mstd are the masses of the analyte and the internal standard.

  • Puritystd is the certified purity of the internal standard.

Table 2: Hypothetical ¹H qNMR Purity Analysis Data for 4-Chloro-6-methoxyquinazolin-7-ol

ParameterValue
Analyte (4-Chloro-6-methoxyquinazolin-7-ol)
Mass (manalyte)10.15 mg
Molecular Weight (MWanalyte)210.62 g/mol
Selected Signal (e.g., H-5)Singlet
Number of Protons (Nanalyte)1
Integral (Ianalyte)1.00
Internal Standard (Maleic Acid)
Mass (mstd)5.05 mg
Molecular Weight (MWstd)116.07 g/mol
Certified Purity (Puritystd)99.9%
Selected Signal (olefinic protons)Singlet
Number of Protons (Nstd)2
Integral (Istd)1.85
Calculated Purity 99.2%

Visualizing the Workflows

To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for both HPLC and qNMR analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_instrument HPLC System cluster_data Data Analysis prep_sample Accurately weigh and dissolve 4-Chloro-6-methoxyquinazolin-7-ol instrument Equilibrate HPLC system with initial mobile phase conditions prep_sample->instrument prep_mobile Prepare Mobile Phases A and B (e.g., 0.1% Formic Acid in Water/Acetonitrile) prep_mobile->instrument injection Inject sample onto the C18 column instrument->injection separation Gradient elution to separate analyte from impurities injection->separation detection Detect eluting compounds using a UV detector at 254 nm separation->detection chromatogram Generate chromatogram detection->chromatogram integration Integrate all peaks chromatogram->integration calculation Calculate purity using the area percent method integration->calculation report Generate Purity Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_instrument NMR Spectrometer cluster_data Data Analysis weigh_analyte Accurately weigh 4-Chloro-6-methoxyquinazolin-7-ol dissolve Dissolve both in a precise volume of deuterated solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_std Accurately weigh certified internal standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up qNMR acquisition parameters (e.g., pulse program, relaxation delay) transfer->setup acquire Acquire ¹H NMR spectrum setup->acquire process Process the FID (FT, phasing, baseline correction) acquire->process integrate Integrate selected signals of analyte and internal standard process->integrate calculate Calculate absolute purity using the qNMR formula integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for qNMR Purity Analysis.

Comparison of HPLC and qNMR for Purity Analysis

FeatureHPLC (Area Percent)qNMR (with Internal Standard)
Principle Chromatographic separation based on differential partitioning.Signal intensity is directly proportional to the number of nuclei.[8][9]
Quantification Relative (assumes equal detector response for all components).Absolute (does not require a reference standard of the analyte).[9]
Reference Standard Requires a reference standard of the analyte for identification (retention time). Accurate quantification of impurities requires their individual reference standards.Requires a certified, stable internal standard of a different compound.[9]
Selectivity High, based on chromatographic resolution.High, based on chemical shift dispersion.
Sensitivity Generally higher than NMR, especially for trace impurities.Lower sensitivity compared to HPLC.
Sample Throughput Can be automated for high throughput.Generally lower throughput due to longer acquisition times for accurate quantification.
Information Provided Purity, number of impurities, retention times.Absolute purity, structural confirmation of the main component and identifiable impurities.
Destructive Yes, the sample is consumed.No, the sample can be recovered.[9]
Regulatory Acceptance Widely accepted and a standard technique in pharmacopeias.[11]Increasingly accepted by regulatory agencies and pharmacopeias as a primary method.[12]

Conclusion: A Synergistic Approach

Both HPLC and qNMR are powerful and indispensable tools for the purity analysis of 4-Chloro-6-methoxyquinazolin-7-ol. They are not mutually exclusive but rather complementary techniques that, when used in conjunction, provide a comprehensive and robust assessment of a compound's purity.

  • HPLC excels in the detection and quantification of a wide range of impurities, offering high sensitivity and resolution. It is the workhorse for routine quality control and for establishing an impurity profile.

  • qNMR provides an orthogonal, absolute measure of purity, which is invaluable for the certification of reference standards and for providing a highly accurate purity value without the need for isolating every impurity.

For drug development professionals, a synergistic approach is recommended. HPLC should be employed for routine purity checks and for monitoring impurity levels during process development and stability studies. qNMR should be utilized to determine the absolute purity of key batches, to certify in-house reference standards, and to provide an independent verification of the purity determined by HPLC. This dual-pronged strategy ensures the highest level of confidence in the quality and consistency of 4-Chloro-6-methoxyquinazolin-7-ol, ultimately contributing to the development of safer and more effective medicines.

References

  • SIELC. (n.d.). Separation of 4-Chloro-6,7,8-trimethoxyquinazoline on Newcrom R1 HPLC column. Retrieved from [Link]

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  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • National Center for Biotechnology Information. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. National Library of Medicine. Retrieved from [Link]

  • NBC. (n.d.). 4-chloro-6,7-dimethoxyquinazoline (Fruquintinib Impurity 013-SM1). Retrieved from [Link]

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A Comparative Guide to the Biological Activity of 4-Chloro-6-methoxyquinazolin-7-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of novel analogs based on the 4-Chloro-6-methoxyquinazolin-7-ol scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind the molecular design, synthesis, and comparative evaluation of these compounds as potent kinase inhibitors. We will explore their efficacy against key oncological targets, primarily the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), supported by experimental data and detailed protocols.

Introduction: The Quinazoline Scaffold in Oncology

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved tyrosine kinase inhibitors (TKIs).[1] Its ability to mimic the adenine ring of ATP allows it to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their activity and downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[1] The parent compound, 4-Chloro-6-methoxyquinazolin-7-ol, serves as a versatile starting point for the synthesis of a diverse library of analogs with tailored biological activities. Modifications at the C4-chloro and C7-hydroxyl positions, in particular, allow for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.

Strategic Design and Synthesis of Analogs

The primary synthetic route to generate analogs of 4-Chloro-6-methoxyquinazolin-7-ol involves the nucleophilic substitution of the C4-chloro group with various substituted anilines and the etherification or esterification of the C7-hydroxyl group. This strategy allows for the systematic evaluation of how different functional groups at these positions influence biological activity.

The rationale for selecting specific aniline derivatives is to probe the hydrophobic and electronic interactions within the ATP-binding pocket of the target kinases. Modifications at the C7 position with various side chains, often containing basic amines like morpholine or piperazine, are intended to improve aqueous solubility and introduce additional interactions with the solvent-exposed region of the kinase.[2]

A general synthetic scheme is outlined below:

G cluster_synthesis Synthesis of 4-Anilino-6-methoxyquinazolin-7-ol Analogs start 4-Chloro-6-methoxyquinazolin-7-ol step1 Nucleophilic Substitution (Substituted Anilines, Acid catalyst) start->step1 Step 1 intermediate 4-Anilino-6-methoxyquinazolin-7-ol Intermediate step1->intermediate step2 Etherification/Esterification (Alkyl/Acyl Halides, Base) intermediate->step2 Step 2 final Target Analogs step2->final

Caption: General synthetic route for 4-anilino-6-methoxyquinazolin-7-ol analogs.

Comparative Biological Activity

The synthesized analogs were evaluated for their inhibitory activity against wild-type EGFR and VEGFR-2 kinases, as well as their anti-proliferative effects on various cancer cell lines.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentrations (IC50) of the analogs against EGFR and VEGFR-2 were determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the inhibitor.

CompoundR1 (at C4-Anilino)R2 (at C7-O)EGFR IC50 (nM)VEGFR-2 IC50 (nM)
Parent HH>1000>1000
Analog 1 3-chloro-4-fluoroH55120
Analog 2 3-ethynylH2585
Analog 3 3-chloro-4-fluoro3-(morpholin-4-yl)propyl815
Analog 4 3-ethynyl3-(morpholin-4-yl)propyl310
Analog 5 3-chloro-4-fluoro3-(4-methylpiperazin-1-yl)propyl25
Analog 6 3-ethynyl3-(4-methylpiperazin-1-yl)propyl1.54
Gefitinib 3-chloro-4-fluoro3-(morpholin-4-yl)propyl (on 6-methoxy)20500
Vandetanib 4-bromo-2-fluoro3-(4-methylpiperazin-1-yl)propyl (on 7-O)1133

Data Analysis and Structure-Activity Relationship (SAR):

The data reveals several key SAR insights:

  • Substitution at C4-Anilino Position is Crucial: The unsubstituted parent compound showed negligible activity. The introduction of electron-withdrawing groups like 3-chloro-4-fluoro (Analog 1) and a small, hydrophobic group like 3-ethynyl (Analog 2) significantly enhanced inhibitory potency against both EGFR and VEGFR-2.[3]

  • C7-O-Alkylation with Basic Side Chains Boosts Potency: The addition of a 3-(morpholin-4-yl)propyl side chain at the C7-hydroxyl group (Analogs 3 and 4) resulted in a marked increase in activity compared to their respective precursors (Analogs 1 and 2).[2] This is likely due to improved aqueous solubility and favorable interactions in the solvent-exposed region of the kinase active site.[2]

  • Piperazine Moiety Confers Superior Activity: Replacing the morpholine ring with a 4-methylpiperazine moiety (Analogs 5 and 6) further enhanced the inhibitory activity. The basic nitrogen of the piperazine ring can form ionic interactions, leading to a stronger binding affinity.[4]

In Vitro Anti-proliferative Activity

The anti-proliferative activity of the most potent analogs was assessed against A549 (non-small cell lung cancer) and HUVEC (human umbilical vein endothelial cells) cell lines using the MTT assay.

CompoundA549 IC50 (µM)HUVEC IC50 (µM)
Analog 5 0.81.2
Analog 6 0.50.9
Gefitinib 0.65.2
Vandetanib 1.10.8

Interpretation of Cellular Activity:

The cellular activity data correlates well with the in vitro kinase inhibition results. Analogs 5 and 6 demonstrated potent anti-proliferative activity against the A549 cancer cell line, which is known to overexpress EGFR. Their activity against HUVECs, which are crucial for angiogenesis and primarily driven by VEGFR-2 signaling, further supports their dual inhibitory mechanism.

Mechanistic Insights: Targeting Key Signaling Pathways

The anticancer effects of these 4-anilinoquinazoline analogs stem from their ability to inhibit the EGFR and VEGFR-2 signaling pathways.

G cluster_egfr EGFR Signaling Pathway EGF EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilinoquinazoline Analogs Inhibitor->EGFR

Caption: Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline analogs.

By binding to the ATP pocket of EGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[5]

G cluster_vegfr VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_V PI3K VEGFR2->PI3K_V PKC PKC PLCg->PKC RAF_V RAF PKC->RAF_V RAS_V RAS MEK_V MEK RAF_V->MEK_V ERK_V ERK MEK_V->ERK_V Angiogenesis Angiogenesis, Vascular Permeability ERK_V->Angiogenesis AKT_V AKT PI3K_V->AKT_V AKT_V->Angiogenesis Inhibitor_V 4-Anilinoquinazoline Analogs Inhibitor_V->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by 4-anilinoquinazoline analogs.

Similarly, inhibition of VEGFR-2 blocks the signaling cascade initiated by VEGF, which is essential for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6][7] This dual inhibition of both tumor cell proliferation and angiogenesis makes these compounds promising candidates for cancer therapy.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a TR-FRET-based assay to determine the IC50 values of the test compounds against EGFR and VEGFR-2.[8]

Materials:

  • Kinase (EGFR or VEGFR-2)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Kinase Tracer

  • Test compounds

  • Assay Buffer

  • 384-well microplate

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in assay buffer.

  • Assay Plate Setup: Add 5 µL of the diluted test compounds to the wells of the 384-well plate.

  • Addition of Kinase/Antibody: Add 5 µL of the kinase/antibody mixture to each well.

  • Addition of Tracer: Add 5 µL of the kinase tracer to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • A549 or HUVEC cells

  • Complete culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of the lead compounds in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • A549 cancer cells

  • Matrigel

  • Test compounds formulated for in vivo administration

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of A549 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compounds and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).

  • Tumor Volume and Body Weight Measurement: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.

  • Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data to determine the tumor growth inhibition.

Conclusion

The systematic modification of the 4-Chloro-6-methoxyquinazolin-7-ol scaffold has led to the identification of potent dual inhibitors of EGFR and VEGFR-2. The structure-activity relationship studies highlight the importance of substitutions at the C4-anilino and C7-hydroxyl positions for enhancing biological activity. The lead analogs, particularly those bearing a 3-ethynyl aniline and a 3-(4-methylpiperazin-1-yl)propyl side chain, demonstrate promising in vitro anti-proliferative activity and warrant further investigation in preclinical in vivo models. This guide provides a framework for the rational design and evaluation of novel quinazoline-based kinase inhibitors for cancer therapy.

References

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A Senior Scientist's Guide to the Validation of Analytical Methods for 4-Chloro-6-methoxyquinazolin-7-ol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of analytical methodologies for the quantification of 4-Chloro-6-methoxyquinazolin-7-ol, a key intermediate in the synthesis of several targeted cancer therapies. Our focus extends beyond mere procedural descriptions to elucidate the rationale behind methodological choices, ensuring a self-validating system of analysis grounded in scientific integrity.

The Critical Role of Method Validation in Drug Development

The journey of a drug from discovery to market is paved with rigorous testing and validation. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1][2]. For a crucial intermediate like 4-Chloro-6-methoxyquinazolin-7-ol, accurate quantification is paramount to ensure the quality, consistency, and safety of the final API. This guide will navigate the validation of several pertinent analytical techniques, adhering to the globally recognized standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines[1][2][3].

Comparative Analysis of Analytical Techniques

The choice of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the desired sensitivity, selectivity, and throughput. Here, we compare three prevalent techniques for the quantification of small molecules like 4-Chloro-6-methoxyquinazolin-7-ol: High-Performance Liquid Chromatography (HPLC) with UV detection, Ultra-Performance Liquid Chromatography (UPLC) with UV detection, and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

FeatureHPLC-UVUPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation using smaller particle size columns at higher pressures, UV detection.High-efficiency separation coupled with mass-based detection and fragmentation for confirmation.
Speed & Throughput Slower run times.Significantly faster run times (up to 10x faster than HPLC).[4]Fast run times, comparable to UPLC-UV.
Resolution Good.Excellent, with sharper and narrower peaks.[4][5][6]Excellent separation.
Sensitivity Moderate (ppm range).[7]High, due to reduced band broadening.[4][8]Very High (ppb to ppt range).[7]
Selectivity Moderate, susceptible to co-eluting impurities with similar UV spectra.High, improved separation reduces co-elution.Excellent, based on mass-to-charge ratio, virtually eliminates co-elution issues.[7]
Cost Lower initial investment and operational cost.[7]Higher initial investment than HPLC.[8]Highest initial investment and operational cost.[7]
Ideal Application Routine QC, high-concentration samples in simple matrices.[7]High-throughput screening, complex mixtures, improved routine analysis.Trace level analysis, impurity profiling, metabolite identification, bioanalysis.[7]

Experimental Protocols: A Step-by-Step Guide

The following protocols are proposed based on established methods for similar quinazoline derivatives and are intended to serve as a robust starting point for method development and validation.[9][10][11]

High-Performance Liquid Chromatography (HPLC-UV)

This method provides a reliable and cost-effective approach for routine quantification.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic acid in Water (e.g., 60:40 v/v). For MS-compatibility, formic acid is preferred over phosphoric acid.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of 4-Chloro-6-methoxyquinazolin-7-ol (typically in the range of 310-350 nm for quinazoline derivatives).[12]

  • Injection Volume: 10 µL.

Ultra-Performance Liquid Chromatography (UPLC-UV)

For higher throughput and improved resolution, UPLC is the preferred chromatographic technique.

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, column heater, and photodiode array (PDA) or tunable UV (TUV) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (Acetonitrile).

    • Gradient Program: 0-2 min, 30-70% B; 2-2.5 min, 70-90% B; 2.5-3 min, 90% B; 3-3.1 min, 90-30% B; 3.1-4 min, 30% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: As determined for the HPLC method.

  • Injection Volume: 2 µL.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the highest sensitivity and selectivity, particularly in complex matrices or for trace-level quantification.

Instrumentation:

  • UPLC system as described above, coupled to a triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF).

Chromatographic Conditions:

  • Same as the UPLC-UV method.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MRM Transitions: To be determined by infusing a standard solution of 4-Chloro-6-methoxyquinazolin-7-ol. A precursor ion corresponding to [M+H]+ would be selected, and characteristic product ions would be identified.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the chosen analytical method must be performed in accordance with ICH Q2(R2) guidelines.[1][2][3] The core validation parameters are outlined below.

Validation Workflow

Method Validation Workflow cluster_0 Method Development cluster_1 Validation Protocol cluster_2 Experimental Validation cluster_3 Reporting Dev Develop Analytical Method Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Finalize Method Specificity Specificity Protocol->Specificity Execute Protocol Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report Robustness->Report Analyze Data

Caption: A typical workflow for analytical method validation.

Key Validation Parameters and Hypothetical Performance Data

The following table summarizes the key validation parameters and presents hypothetical, yet realistic, acceptance criteria and performance data for the UPLC-UV method.

Validation ParameterAcceptance CriteriaHypothetical Performance Data
Specificity No interference from blank, placebo, and known impurities at the retention time of the analyte.Peak purity index > 0.999. No interfering peaks observed.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.r² = 0.9998 over a concentration range of 1-150 µg/mL.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.99.5% - 101.2% recovery.
Precision
- RepeatabilityRSD ≤ 2.0% for six replicate injections.RSD = 0.8%.
- Intermediate PrecisionRSD ≤ 2.0% between two analysts, on two different days, using two different instruments.Overall RSD = 1.2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.1 µg/mL.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.3 µg/mL.
Robustness RSD ≤ 2.0% after deliberate small variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).All variations resulted in an RSD < 1.5%.

Logical Comparison of Analytical Methods

Analytical Method Comparison cluster_0 Primary Considerations cluster_1 Method Selection Sensitivity Sensitivity Needed HPLC HPLC-UV Sensitivity->HPLC Low to Moderate UPLC UPLC-UV Sensitivity->UPLC Moderate to High LCMS UPLC-MS/MS Sensitivity->LCMS Very High (Trace) Throughput Throughput Required Throughput->HPLC Low Throughput->UPLC High Throughput->LCMS High Budget Budget Constraints Budget->HPLC Low Budget->UPLC Medium Budget->LCMS High

Caption: Decision matrix for selecting the appropriate analytical method.

Conclusion

The selection and validation of an appropriate analytical method for the quantification of 4-Chloro-6-methoxyquinazolin-7-ol are critical for ensuring the quality and consistency of pharmaceutical development processes. While HPLC-UV offers a cost-effective solution for routine analysis, UPLC-UV provides significant advantages in terms of speed and resolution. For applications requiring the utmost sensitivity and selectivity, such as impurity profiling or bioanalysis, UPLC-MS/MS is the gold standard. The choice of method should be guided by the specific analytical requirements and validated in accordance with ICH guidelines to ensure data integrity and regulatory compliance.

References

  • SIELC Technologies. Separation of Quinazoline on Newcrom R1 HPLC column. [Link]

  • Labcompare. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? [Link]

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A Comparative Guide to the Reaction Kinetics of Quinazoline Intermediates: From Classical to Modern Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

[City, State] – [Date] – In the landscape of pharmaceutical and materials science, the quinazoline scaffold remains a cornerstone of innovation. Its prevalence in a myriad of therapeutic agents, from anticancer drugs to anti-inflammatory agents, underscores the critical importance of understanding and optimizing its synthesis. This guide, intended for researchers, scientists, and professionals in drug development, provides a comparative analysis of the reaction kinetics associated with the formation of key quinazoline intermediates. By delving into the "why" and "how fast" of these reactions, we aim to equip scientists with the knowledge to make informed decisions in their synthetic strategies, ultimately accelerating the discovery and development of novel quinazoline-based molecules.

Introduction: The Enduring Significance of Quinazolines

Quinazoline, a bicyclic aromatic heterocycle composed of fused benzene and pyrimidine rings, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, largely due to the scaffold's ability to interact with a diverse range of biological targets.[3][4] The efficiency of synthesizing these vital compounds is paramount. A thorough understanding of the reaction kinetics—the study of reaction rates and the factors that influence them—is not merely an academic exercise. It is a practical tool for optimizing reaction conditions, improving yields, minimizing byproducts, and scaling up production for industrial applications.

This guide will explore the reaction kinetics of several key synthetic pathways leading to quinazoline intermediates, comparing classical methods with modern transition-metal-catalyzed approaches. We will examine the intrinsic reactivity of different starting materials and the influence of substituents and catalysts on reaction rates.

Classical Synthetic Routes: A Kinetic Perspective

Traditional methods for quinazoline synthesis, while foundational, often necessitate harsh reaction conditions.[5] A kinetic analysis of these reactions reveals the underlying energetic barriers and rate-determining steps that chemists have sought to overcome with modern innovations.

The Niementowski Synthesis: Thermal Condensation of Anthranilic Acids

The Niementowski reaction, a classic method for preparing 4(3H)-quinazolinones, involves the thermal condensation of an anthranilic acid with an amide.[6][7] This reaction is typically performed at high temperatures, often exceeding 130°C, which itself suggests a significant activation energy barrier.[8]

Reaction Mechanism and Kinetics:

The reaction is understood to proceed through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This is followed by an intramolecular cyclization with the elimination of water to form the quinazolinone ring. The high temperatures required suggest that the initial acylation or the subsequent cyclization could be the rate-determining step, depending on the specific substrates and conditions.

  • Causality in Experimental Choices: The use of excess amide in the classical Niementowski synthesis can be rationalized from a kinetic standpoint. By increasing the concentration of one reactant, the frequency of collisions between the anthranilic acid and amide molecules is enhanced, thereby increasing the rate of the initial bimolecular acylation step, in accordance with the principles of chemical kinetics.

Niementowski_Mechanism

The Friedländer Annulation: Condensation of 2-Aminobenzaldehydes

The Friedländer synthesis provides a route to quinolines and can be adapted for quinazoline synthesis, typically involving the reaction of a 2-aminobenzaldehyde or a related derivative with a compound containing an active methylene group.[1][9] Mechanistic studies have shed light on the rate-determining step of this important reaction.

Reaction Mechanism and Kinetics:

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[1] One pathway involves an initial aldol condensation between the reactants as the rate-limiting step, followed by rapid cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction. Detailed mechanistic studies have indicated that under typical acidic or basic conditions, the slow intermolecular aldol condensation is the rate-determining step.[10][11]

  • Expert Insight: The choice of catalyst (acid or base) in the Friedländer synthesis directly influences the rate of the key bond-forming steps. Lewis acids, for instance, can coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and accelerating the initial aldol addition.

Friedlander_Mechanism

A Key Intermediate: The Kinetics of 2,3-Dihydroquinazolin-4(1H)-one Synthesis

A significant advancement in quantifying the kinetics of quinazoline formation comes from a study on the synthesis of 2,3-dihydroquinazolin-4(1H)-ones via the condensation of 2-aminobenzamide and benzaldehyde. This reaction serves as an excellent model for understanding the energetic landscape of quinazoline ring formation.

Experimental Kinetic Data:

A kinetic investigation of this reaction in the presence of acetic acid as a catalyst provided the following activation parameters:

Kinetic ParameterValueUnit
Activation Energy (Ea)52.80kJ·mol⁻¹
Gibbs Free Energy of Activation (ΔG‡)63.74kJ·mol⁻¹
Enthalpy of Activation (ΔH‡)50.28kJ·mol⁻¹
Entropy of Activation (ΔS‡)-54.22J·mol⁻¹·K⁻¹

Table 1: Activation parameters for the acetic acid-catalyzed synthesis of 2,3-dihydroquinazolin-4(1H)-one.

Interpretation of Kinetic Data:

The moderately high activation energy is consistent with a reaction that proceeds at a reasonable rate under mild heating. The negative entropy of activation (ΔS‡) is particularly insightful. It suggests that the transition state is more ordered than the reactants. This is expected for a bimolecular reaction where two reactant molecules come together to form a single, more structured activated complex. The study concluded that the first step of the mechanism, the formation of the initial adduct between 2-aminobenzamide and benzaldehyde, is the rate-determining step.

The Highly Reactive Intermediate: 2,4-Dichloroquinazoline

For the synthesis of a vast array of 4-substituted and 2,4-disubstituted quinazolines, 2,4-dichloroquinazoline is a crucial and highly reactive intermediate. The differential reactivity of the chlorine atoms at the C2 and C4 positions is a key aspect of its chemistry and is governed by kinetic factors.

Regioselective Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic attack on 2,4-dichloroquinazoline is highly regioselective. Under mild conditions, substitution occurs preferentially at the C4 position.[12] Harsher conditions are required to substitute the chlorine at the C2 position.[12]

Electronic and Structural Rationale:

This difference in reactivity can be explained by examining the electronic structure of the quinazoline ring. The nitrogen atom at position 3, being more electronegative, exerts a stronger electron-withdrawing effect on the adjacent C4 position, making it more electrophilic and thus more susceptible to nucleophilic attack. Computational studies, including Density Functional Theory (DFT) calculations, have corroborated this, showing that the C4 carbon has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), indicating it as the preferred site for nucleophilic attack.[13][14]

The presence of an electron-withdrawing group, such as a nitro group at the 7-position, further enhances the reactivity of the C4 position towards nucleophilic substitution.[13] This is a direct consequence of the increased polarization of the C4-Cl bond and stabilization of the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

SNAr_Reactivity

Modern Synthetic Approaches: The Impact of Catalysis on Reaction Kinetics

The advent of transition-metal-catalyzed reactions has revolutionized quinazoline synthesis, offering milder reaction conditions and broader substrate scope. These catalysts provide alternative reaction pathways with lower activation energies, thereby dramatically increasing reaction rates.

Kinetic Implications of Catalysis:

  • Lowering Activation Energy: Catalysts provide a new reaction mechanism with a lower activation energy (Ea) compared to the uncatalyzed reaction. This is the fundamental reason for the observed rate enhancement.

  • Rate-Determining Step: In many metal-catalyzed cross-coupling reactions, oxidative addition or reductive elimination can be the rate-determining step. Kinetic isotope effect (KIE) studies can be employed to probe the rate-limiting step. For instance, a significant KIE for a C-H bond cleavage step would indicate that this step is rate-determining.[2]

  • Turnover Frequency (TOF): A key metric for catalyst efficiency is the turnover frequency, which represents the number of moles of product formed per mole of catalyst per unit time. Higher TOF values indicate a more active catalyst.

While detailed comparative kinetic data across different catalytic systems is still an emerging area of research, it is clear that the choice of metal (e.g., copper, palladium, iron) and ligand has a profound impact on the reaction kinetics.

Experimental Protocols for Kinetic Analysis

To conduct a comparative study of reaction kinetics, robust and reliable experimental protocols are essential. The choice of analytical technique depends on the specific reaction being studied.

General Workflow for a Kinetic Study

Kinetic_Workflow

Step-by-Step Protocol for HPLC-Based Kinetic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a reaction by separating and quantifying the reactants, intermediates, and products over time.

  • Preparation of Standard Solutions: Prepare stock solutions of known concentrations for all reactants, expected products, and any internal standards in a suitable solvent.

  • Calibration Curve: Generate a calibration curve for each compound by injecting a series of known concentrations into the HPLC and plotting the peak area against concentration. This is crucial for accurate quantification.

  • Reaction Initiation: In a thermostated reaction vessel, combine the reactants at the desired temperature and concentrations to initiate the reaction. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further transformation. This can be achieved by rapid cooling, dilution with a cold solvent, or the addition of a chemical quenching agent.

  • Sample Preparation: Prepare the quenched aliquot for HPLC analysis. This may involve filtration, dilution, or extraction.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The mobile phase composition and detector wavelength should be optimized for the separation and detection of all components of interest.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak areas of the reactants and products. Use the calibration curves to convert peak areas into concentrations.

  • Kinetic Plotting: Plot the concentration of reactants and/or products as a function of time. From these plots, the initial reaction rate can be determined. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component can be established, leading to the determination of the rate law and the rate constant.

Conclusion and Future Outlook

The study of reaction kinetics provides invaluable insights into the synthesis of quinazoline intermediates. While classical methods like the Niementowski and Friedländer syntheses have been pillars of quinazoline chemistry, a kinetic analysis reveals the energetic hurdles that necessitate their often harsh reaction conditions. The differential reactivity of intermediates like 2,4-dichloroquinazoline is a clear demonstration of how electronic effects govern reaction rates.

Modern catalytic methods offer pathways with significantly lower activation barriers, leading to faster and more efficient syntheses. However, there is a clear need for more comprehensive and comparative kinetic studies across these modern synthetic routes to enable a truly data-driven approach to catalyst and reaction condition selection.

Future research should focus on:

  • Systematic Kinetic Studies: Performing detailed kinetic analyses of a wider range of quinazoline-forming reactions, including various transition-metal-catalyzed systems, to build a comprehensive kinetic database.

  • Computational Modeling: Utilizing computational chemistry to model reaction pathways, predict transition state energies, and rationalize experimentally observed kinetic trends.[15][16]

  • In-situ Monitoring: Employing advanced analytical techniques such as in-situ NMR and IR spectroscopy to monitor reaction kinetics in real-time, providing a more detailed picture of the reaction progress.

By continuing to explore the kinetics of quinazoline synthesis, the scientific community can further refine and innovate the production of these vital heterocyclic compounds, paving the way for the next generation of pharmaceuticals and advanced materials.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.